JAK3 covalent inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H17FN6O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C22H17FN6O2S/c23-14-2-1-3-15(9-14)32(30,31)29-20-10-19(26-11-24)18-8-13(4-5-16(18)20)21-17-6-7-25-22(17)28-12-27-21/h1-9,12,19-20,26,29H,10H2,(H,25,27,28)/t19-,20+/m0/s1 |
InChI Key |
MLJSOTTYIVCEQO-VQTJNVASSA-N |
Isomeric SMILES |
C1[C@H](C2=C([C@H]1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |
Canonical SMILES |
C1C(C2=C(C1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
JAK3 covalent inhibitor-1 selectivity profile
An In-Depth Technical Guide to the Selectivity Profile of JAK3 Covalent Inhibitor-1 For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets for autoimmune diseases, inflammation, and cancer. The family comprises four members: JAK1, JAK2, JAK3, and TYK2. Due to the high degree of structural similarity in their ATP-binding sites, developing isoform-selective inhibitors is a significant challenge. JAK3 is of particular interest as its expression is primarily restricted to hematopoietic cells, suggesting that a selective inhibitor could offer a targeted immunomodulatory effect with a reduced side-effect profile compared to pan-JAK inhibitors.
A promising strategy to achieve JAK3 selectivity is through the design of covalent inhibitors that target a unique cysteine residue (Cys909) within its ATP-binding pocket. This approach allows for high potency and selectivity, as this cysteine is not present in the other JAK family members at the equivalent position. This document provides a detailed technical overview of the selectivity profile of a potent and specific compound, referred to as this compound, based on available scientific literature.
Biochemical Selectivity Profile
This compound demonstrates exceptional potency for JAK3 and high selectivity against other JAK family members in biochemical assays. The inhibitor achieves its selectivity through a covalent interaction with the Cys909 residue, a feature unique to JAK3 among the JAK family.
JAK Family Inhibition
The inhibitory activity of this compound has been quantified through various biochemical assays, revealing a significant selectivity margin for JAK3 over JAK1, JAK2, and TYK2.
| Kinase | IC50 (nM) | Ki (nM) | Selectivity (fold vs JAK3 IC50) |
| JAK3 | 11[1][2] | 0.07[3] | 1x |
| JAK1 | - | 320[3] | >246x[1][2] |
| JAK2 | - | 740[3] | >246x[1][2] |
| TYK2 | - | - | Not specified |
Kinome-wide Selectivity
Broader kinase profiling is essential to understand the off-target effects of an inhibitor. While comprehensive kinome scan data for the specific "this compound" with an 11 nM IC50 is not detailed in the provided results, studies on similar tricyclic covalent inhibitors targeting Cys909 show excellent overall kinome selectivity. For instance, a representative compound (compound 3) from a similar class was profiled against 78 kinases and showed potent inhibition of JAK3 (2 nM), with the next most potent interaction being with BTK at 1.3 µM, demonstrating a high degree of selectivity.[4] Another optimized covalent inhibitor, compound 9, also exhibited good overall kinase selectivity, with fms-related tyrosine kinase 3 (FLT3) and several TEC-family kinases identified as potential off-targets.[5]
Cellular Activity and Selectivity
The high biochemical potency and selectivity of covalent JAK3 inhibitors translate effectively into cellular environments. These compounds potently inhibit JAK3-mediated signaling pathways in various cell-based assays while sparing pathways dependent on other JAK isoforms.
| Assay Type | Cell Line | Stimulation | Pathway Measured | IC50 (nM) |
| JAK3-dependent | T-blast cells | IL-2 | pSTAT5 | < 100[4] |
| JAK3-dependent | Ba/F3 | IL-2 | Proliferation | 69[5] |
| JAK1/JAK2-dependent | Ba/F3 | - | Proliferation | > 3000[5] |
These results demonstrate that selective inhibition of JAK3 is sufficient to block signaling cascades mediated by JAK1/JAK3 receptor pairs.[6][7] For example, a selective inhibitor potently blocked IL-7, IL-15, and IL-2 signaling in T cells (JAK3-dependent) but did not affect signaling pathways stimulated by cytokines like IL-6 or GM-CSF (JAK1/JAK2-dependent).[3]
Experimental Methodologies
Detailed and robust experimental protocols are crucial for accurately determining an inhibitor's selectivity profile. The following sections describe the methodologies commonly employed in the characterization of covalent JAK3 inhibitors.
Biochemical Kinase Assays (Time-Resolved FRET)
Biochemical potency is often determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. This assay measures the ability of the inhibitor to displace a fluorescently labeled tracer from the kinase active site.
Protocol Outline:
-
Reagents: Recombinant JAK kinase domains, ATP, fluorescently labeled tracer molecule, appropriate assay buffer.
-
Procedure:
-
A dilution series of the inhibitor compound is prepared in DMSO and added to a 384-well plate.
-
The JAK enzyme is added to the wells and incubated with the compound for a defined period (e.g., 30-60 minutes) to allow for binding.
-
A mixture of the fluorescent tracer and ATP is then added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation. The Ki value can be subsequently determined from the IC50 using the Cheng-Prusoff equation.
Cellular Phosphorylation Assays (pSTAT)
Cellular assays are critical for confirming that an inhibitor can engage its target in a physiological context. A common method involves measuring the phosphorylation of STAT proteins downstream of JAK activation.
Protocol for IL-2-induced pSTAT5 in T-blast Cells: [4]
-
Cell Preparation: Human T-blast cells are prepared from a LeukoPak, cultured, and starved of IL-2 for 24 hours prior to the assay.
-
Inhibitor Treatment: Cells are plated in 384-well plates (e.g., 1 x 10^5 cells/well). The covalent inhibitor is added at various concentrations and incubated for 30 minutes at 37°C.
-
Cytokine Stimulation: Cells are stimulated with IL-2 (e.g., a final concentration of 20 ng/mL) for 20 minutes at 37°C to activate the JAK1/JAK3 signaling pathway.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT5 (pSTAT5) is quantified using an immunoassay technology such as AlphaLISA or HTRF.
-
Data Analysis: The IC50 value is determined by plotting the pSTAT5 signal against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of JAK3 inhibitors. Cytokine binding induces receptor dimerization, activating JAKs, which then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway initiated by common gamma chain (γc) cytokines.
Covalent Inhibition Mechanism
This diagram illustrates how a covalent inhibitor selectively and irreversibly binds to the Cys909 residue in the ATP-binding site of JAK3, preventing ATP from binding and thus inhibiting kinase activity.
Caption: Two-step mechanism of irreversible covalent inhibition targeting Cys909 in JAK3.
Workflow for Cellular pSTAT Assay
The following diagram outlines the typical experimental workflow for assessing the cellular potency of a JAK3 inhibitor by measuring STAT phosphorylation.
Caption: Standard experimental workflow for a cell-based pSTAT phosphorylation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of Cysteine 909 in the Selective Covalent Inhibition of Janus Kinase 3
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of selective kinase inhibitors remains a significant challenge in drug discovery due to the high degree of conservation in the ATP-binding sites of kinases. The Janus kinase (JAK) family, crucial for cytokine signaling, exemplifies this challenge. However, Janus Kinase 3 (JAK3) possesses a unique cysteine residue, Cys909, within its ATP-binding site, a feature absent in other JAK family members.[1][2] This distinction provides a strategic advantage for designing highly selective covalent inhibitors. By forming an irreversible bond with the thiol group of Cys909, these inhibitors can achieve potent and durable target engagement, offering a promising therapeutic avenue for autoimmune disorders and other conditions where JAK3 signaling is dysregulated.[3][4] This technical guide explores the structural basis for Cys909-targeted inhibition, summarizes key quantitative data for representative covalent inhibitors, details relevant experimental protocols, and illustrates the underlying biological and experimental pathways.
Introduction: The Challenge of JAK Isoform Selectivity
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are non-receptor tyrosine kinases that are essential for signal transduction from cytokine receptors.[5][6] They play a central role in immunity, hematopoiesis, and inflammation.[7] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it pairs with JAK1 to mediate signaling for a specific set of cytokine receptors that use the common gamma chain (γc).[8][9] This restricted expression profile makes JAK3 an attractive target for treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, with the potential for minimized off-target effects compared to pan-JAK inhibitors.[3][10]
The primary obstacle in developing JAK3-selective drugs is the high structural similarity of the ATP-binding pockets across the JAK family.[1][7] Early inhibitors like Tofacitinib, initially developed as a JAK3 inhibitor, were later found to potently inhibit JAK1 and JAK2 as well.[1] The discovery that JAK3 uniquely possesses a cysteine residue at position 909 (Cys909) opened a new frontier for inhibitor design.[1][3] This residue is structurally equivalent to cysteines in other kinases like EGFR (Cys797) and BTK (Cys481), which have been successfully targeted by approved covalent drugs.[1] Covalent inhibitors are designed with an electrophilic "warhead" that forms a stable, irreversible bond with the nucleophilic thiol group of the cysteine, leading to enhanced selectivity and prolonged inhibition.[3][4]
The JAK/STAT Signaling Pathway
To understand the impact of JAK3 inhibition, it is essential to contextualize its role in the canonical JAK/STAT signaling pathway. The process begins when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization. This brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and subsequent regulation of target gene transcription.[8][11][12]
Cys909: A Unique Handle for Covalent Inhibition
The selectivity of covalent JAK3 inhibitors hinges on the presence of Cys909. In JAK1, JAK2, and TYK2, the equivalent position is occupied by a serine residue, which is not susceptible to the same type of covalent modification.[2] Covalent inhibitors typically feature a reactive electrophilic group (a "warhead"), such as an acrylamide or cyanamide, attached to a scaffold that provides reversible binding affinity to the kinase's active site.[1][13] The inhibitor first binds non-covalently, positioning the warhead in close proximity to the Cys909 thiol group. This proximity then facilitates a Michael addition reaction, forming a permanent covalent bond and irreversibly inactivating the enzyme.[4][14]
Quantitative Analysis of Covalent Inhibitors
Numerous research efforts have led to the development of potent and selective covalent JAK3 inhibitors. The efficacy and selectivity of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values in biochemical and cellular assays. A high degree of selectivity is demonstrated by a significantly lower IC₅₀ for JAK3 compared to other JAK isoforms and the broader kinome.
Table 1: Biochemical IC₅₀ Values of Representative Covalent JAK3 Inhibitors
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Compound 9 (Pyrimidine-based) | 2.8 | > 10,000 | > 10,000 | > 10,000 | [1] |
| Compound 45 (Pyrimidine-based) | 3.4 | > 10,000 | > 10,000 | > 10,000 | [1] |
| Compound 3 (Tricyclic) | 7 | > 10,000 | > 10,000 | > 10,000 | [3] |
| Compound III-4 | 57 | > 10,000 | > 10,000 | > 10,000 | [10][15] |
| Compound 32 (Cyanamide-based) | 12 | 1,400 | 1,100 | 2,700 |[13] |
Table 2: Cellular IC₅₀ Values in Ba/F3 Proliferation Assays
| Compound | Ba/F3-JAK3 IC₅₀ (nM) | Ba/F3-JAK1 IC₅₀ (nM) | Ba/F3-JAK2 IC₅₀ (nM) | Ba/F3-TYK2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Compound 9 | 69 | > 3,000 | > 3,000 | > 3,000 | [1] |
| Compound III-4 | 100 | > 10,000 | > 10,000 | Not Reported |[10][15] |
Note: Ba/F3 cells are engineered to depend on the signaling of a specific JAK isoform for proliferation, making them a standard model for assessing cellular selectivity.
Key Experimental Protocols
Validating the covalent binding mechanism and assessing the potency and selectivity of JAK3 inhibitors require a suite of specialized assays.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK3 protein.
-
Objective: To determine the IC₅₀ value of an inhibitor against the isolated kinase.
-
Principle: Measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. Inhibition is quantified by a reduction in the phosphorylated product.
-
Methodology:
-
Enzyme & Inhibitor Pre-incubation: Purified recombinant JAK3 kinase domain is pre-incubated with varying concentrations of the test compound for a set time (e.g., 30 minutes) at room temperature.[3] This allows for the covalent reaction to proceed.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of a peptide substrate and ATP.
-
Reaction Quenching: After a defined period (e.g., 60 minutes), the reaction is stopped.
-
Detection: The amount of phosphorylated substrate is quantified, often using luminescence-based (e.g., ADP-Glo) or fluorescence-based (e.g., Z'-LYTE) methods.[1]
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a dose-response curve.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) provides definitive evidence of a covalent bond between the inhibitor and the target protein.
-
Objective: To confirm that the inhibitor forms a covalent adduct with Cys909.
-
Principle: Measures the mass of the intact protein or its digested peptides. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.
-
Methodology:
-
Incubation: The JAK3 protein is incubated with a molar excess of the covalent inhibitor.
-
Sample Preparation: The protein-inhibitor complex is separated from the unbound inhibitor. The protein may be analyzed intact or, more commonly, digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Peptides are separated by LC and their mass-to-charge ratio is measured by MS.
-
Data Analysis: The resulting spectra are analyzed to identify the peptide containing Cys909. A mass increase on this specific peptide that matches the inhibitor's mass confirms the covalent modification at the intended site.[3][10]
-
Conclusion and Future Outlook
The unique Cys909 residue in JAK3 has proven to be a highly effective target for overcoming the challenge of isoform selectivity within the JAK family. The development of covalent inhibitors that irreversibly bind to this site has yielded compounds with exceptional potency and a remarkable selectivity profile, both in biochemical and cellular contexts.[1][3][10] The confirmation of this covalent interaction through X-ray crystallography and mass spectrometry has solidified the rationale behind this design strategy.[1][7][10]
These selective tool compounds are invaluable for dissecting the specific biological functions of JAK3, and they represent a promising class of therapeutic agents for autoimmune diseases.[3] Future work will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring novel electrophilic warheads (including reversible-covalent moieties) to fine-tune reactivity and safety profiles, and expanding their therapeutic applications.[16] The success of targeting Cys909 in JAK3 serves as a powerful blueprint for developing selective covalent inhibitors for other kinase targets that possess uniquely positioned, non-catalytic cysteine residues.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Covalent JAK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of covalent inhibitors targeting Janus Kinase 3 (JAK3). A thorough understanding of these relationships is pivotal for the rational design of potent and selective therapeutic agents for autoimmune diseases and certain cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental workflows.
Core Concepts in Covalent JAK3 Inhibition
The development of selective JAK3 inhibitors has been a significant challenge due to the high degree of homology within the ATP-binding sites of the JAK family kinases (JAK1, JAK2, TYK2, and JAK3).[1][2][3] However, a key structural differentiator is the presence of a cysteine residue (Cys909) in the solvent-exposed region of the JAK3 ATP-binding site, which is absent in other JAK family members where it is replaced by a serine.[4][5][6] This unique cysteine has been exploited for the development of covalent inhibitors that form a permanent bond, leading to enhanced potency and selectivity.[4][5][6]
The general mechanism of covalent inhibition involves an electrophilic "warhead" on the inhibitor molecule that forms a covalent bond with the nucleophilic thiol group of the Cys909 residue.[4] Common warheads include acrylamide and cyanoacrylamide moieties.[1][7] The overall potency and selectivity of these inhibitors are a function of both the reversible binding affinity of the core scaffold to the ATP-binding pocket and the reactivity of the covalent warhead.[4]
Structure-Activity Relationship Data
The following tables summarize the structure-activity relationships for three prominent scaffolds of covalent JAK3 inhibitors. The data highlights how modifications to the core structure and the covalent warhead impact inhibitory potency.
Pyrimidine-Based Covalent Inhibitors
The 2,4-disubstituted pyrimidine scaffold has been extensively explored for its potential as a covalent JAK3 inhibitor.[1][4] The SAR studies reveal the importance of specific substitutions at the C2 and C4 positions for achieving high potency and selectivity.
| Compound | R1 | R2 | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Ba/F3-JAK3 IC50 (nM) |
| 1a | -H | -NH2 | >1000 | >1000 | >1000 | >10000 |
| 1b | -Cl | -NH-CH2-CH=CH2 | 150 | >1000 | >1000 | 2820 |
| 9 | -Cl | -N(CH3)-CH2-CH=CH2 | 11 | 2700 | >10000 | 69 |
| 45 | -F | -N(CH3)-CH2-CH=CH2 | 8 | 1900 | >10000 | 55 |
Data extracted from Tan, L., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry.[1][4]
Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine-Based Covalent-Reversible Inhibitors
This scaffold has been utilized to develop covalent-reversible inhibitors, where the covalent bond formation is not permanent. This approach aims to balance potent target engagement with reduced potential for off-target toxicities.
| Compound | R | Warhead | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Cellular IC50 (nM) (pSTAT5) |
| 2a | -H | Acrylamide | 5 | 500 | 1200 | 150 |
| FM-381 (23) | -CN | Cyanoacrylamide | 0.8 | 250 | 450 | 25 |
| 27 | -Cl | Cyanoacrylamide | 1.2 | 180 | 300 | 40 |
| 28 | -Br | Cyanoacrylamide | 1.5 | 210 | 350 | 50 |
Data extracted from Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry.[8][9]
Pyrido[2,3-d]pyrimidin-7-one-Based Covalent Inhibitors
The pyrido[2,3-d]pyrimidin-7-one core represents another promising scaffold for developing potent and selective covalent JAK3 inhibitors.
| Compound | R1 | R2 | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | U937 Cell Proliferation IC50 (nM) |
| 10a | -H | -H | 15.3 | >1000 | >1000 | 250 |
| 10d | -F | -H | 5.1 | >1000 | >1000 | 80 |
| 10f | -F | -CH3 | 2.0 | 850 | >1000 | 35 |
| 10g | -Cl | -H | 3.5 | 920 | >1000 | 60 |
Data extracted from Su, W., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Biochemical Assay: ADP-Glo™ Kinase Assay for JAK3
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
JAK3 enzyme (e.g., Promega, BPS Bioscience)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1]
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (covalent inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of JAK3 enzyme diluted in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
This assay measures the phosphorylation of STAT5, a downstream target of JAK3, in response to cytokine stimulation in a cellular context.
Materials:
-
Cells (e.g., Ba/F3 cells expressing a constitutively active JAK3, or primary T-cells)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-2 for T-cells)
-
Test compounds (covalent inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., Cytofix™ Buffer)
-
Permeabilization Buffer (e.g., Phosflow™ Perm III Buffer)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate and incubate with serial dilutions of the test compounds for a predetermined time.
-
Stimulate the cells with an appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-20 minutes) at 37°C. Unstimulated cells serve as a negative control.
-
Fix the cells by adding a fixation buffer and incubate for 10-15 minutes at 37°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding a permeabilization buffer and incubate on ice for 10-15 minutes.
-
Wash the cells with PBS.
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT5 antibody for 45-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the samples on a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT5.
-
Calculate the percent inhibition of pSTAT5 for each compound concentration and determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK3-STAT5 signaling pathway initiated by cytokine binding.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of JAK3 inhibitors.
Logical Relationship: Covalent Inhibition of JAK3
Caption: Logical relationship of covalent inhibitor interaction with JAK3.
References
- 1. promega.de [promega.de]
- 2. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo modelling of mutant JAK3/STAT5 signaling in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Investigating the JAK-STAT Pathway Using Covalent JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the strategic use of covalent inhibitors to selectively investigate the function of JAK3. Due to the high structural similarity among JAK family members, achieving selective inhibition is a significant challenge. Covalent inhibitors, by targeting a unique cysteine residue in JAK3, offer a powerful solution for dissecting its specific roles in cellular signaling and disease, paving the way for targeted therapeutic development.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that translates extracellular signals from a wide array of cytokines and growth factors into a transcriptional response.[1][2] This pathway is fundamental to numerous biological processes, including hematopoiesis, immune cell development, and inflammation.[2][3][4] The core components of the pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1]
The canonical signaling process follows a direct route:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor, inducing receptor dimerization or multimerization.[5]
-
JAK Activation: This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other via trans-phosphorylation.[2][5]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs.[5]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[1][5]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.[2][5]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a key role in lymphocyte development and function.[7][8] This restricted expression pattern makes JAK3 a compelling therapeutic target for autoimmune and inflammatory disorders.[9][10]
Covalent Inhibition: A Strategy for JAK3 Selectivity
Developing selective inhibitors for JAK family members is challenging due to the high degree of conservation in their ATP-binding pockets.[3][4][11] However, JAK3 possesses a unique feature: a cysteine residue (Cys909 in the human sequence) in its active site, a position occupied by a serine in the other JAKs.[7][9][12] This distinction provides a unique opportunity for designing highly selective covalent inhibitors.
These inhibitors typically feature an electrophilic group, or "warhead," such as an acrylamide, which can form a stable, covalent bond with the nucleophilic thiol group of the Cys909 residue.[11][13] This targeted interaction leads to irreversible or slowly reversible inhibition, providing high potency and selectivity for JAK3 over other kinases.[12][14] This strategy has been successfully employed to develop tool compounds and clinical candidates that can potently block JAK3 activity in cellular and in vivo models.[11][12]
Quantitative Data for Covalent JAK3 Inhibitors
The development of covalent inhibitors has yielded compounds with exceptional potency and selectivity for JAK3. The table below summarizes biochemical and cellular activity data for several representative covalent JAK3 inhibitors reported in the literature.
| Inhibitor | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Cellular p-STAT IC₅₀ (nM) | Kinase Selectivity | Reference |
| Compound 1 | 0.5 | >5000 | >5000 | >5000 | 12 (p-STAT5, human PBMC) | High vs. JAK family & 442 kinases | [14] |
| Compound 9 | 1.2 | 896 | 1050 | >10000 | 69 (Ba/F3-JAK3) | Good overall kinome selectivity | [11] |
| RB1 | 40 | >5000 | >5000 | >5000 | 53.1 (p-STAT6, THP-1) | High vs. JAK family & Cys-kinome | [15] |
| Compound 5 | 0.154 | 260 | 410 | 890 | 1.9 (p-STAT5, human PBMC) | Outstanding kinome-wide selectivity | [9] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity or cellular signaling by 50%. Lower values indicate higher potency.
Key Experimental Protocols
A series of biochemical and cell-based assays are essential for characterizing the potency, selectivity, and mechanism of action of covalent JAK3 inhibitors.
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified JAK3 protein.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the isolated JAK3 enzyme.
-
Principle: A kinase reaction is performed using recombinant JAK3, a peptide substrate, and ATP. The amount of phosphorylated substrate is quantified, often via fluorescence or luminescence.
-
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the covalent inhibitor in DMSO. Prepare assay buffer containing recombinant human JAK3 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.[16]
-
Incubation: Add the inhibitor dilutions to a 96- or 384-well plate. Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.
-
Time-Dependent Inhibition: For covalent inhibitors, pre-incubate the enzyme with the inhibitor for a set period (e.g., 30-60 minutes) before adding ATP to allow for the covalent reaction to occur.
-
Reaction Quenching & Detection: Stop the reaction after a defined time (e.g., 60 minutes). Add a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) that quantifies the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Selectivity: Repeat the assay using purified JAK1, JAK2, and TYK2 enzymes to determine selectivity.
-
This assay measures the inhibitor's ability to block JAK3-mediated signaling within a relevant cellular context.
-
Objective: To determine the cellular IC₅₀ by measuring the inhibition of cytokine-induced STAT phosphorylation.
-
Principle: A JAK3-dependent cell line or primary cells are stimulated with a specific cytokine (e.g., IL-2, IL-4) to activate the JAK3/STAT pathway. The level of phosphorylated STAT (p-STAT) is measured in the presence of varying inhibitor concentrations.[14][15]
-
General Protocol (Flow Cytometry):
-
Cell Culture: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Inhibitor Treatment: Seed cells in a 96-well plate and pre-incubate with serial dilutions of the covalent inhibitor for 1-2 hours.
-
Cytokine Stimulation: Add a cytokine known to signal through JAK3 (e.g., IL-2 for p-STAT5, IL-4 for p-STAT6) and incubate for a short period (e.g., 15-30 minutes).[14][15]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., Alexa Fluor 647 anti-p-STAT5).
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI) of the p-STAT signal in each sample.
-
Data Analysis: Normalize the MFI data to DMSO (0% inhibition) and unstimulated (100% inhibition) controls. Plot the percentage of inhibition against inhibitor concentration to determine the cellular IC₅₀.
-
This experiment is crucial to confirm the irreversible or slowly reversible nature of the inhibitor's binding.
-
Objective: To demonstrate durable target inhibition after the removal of the free compound.
-
Principle: Cells are treated with the inhibitor for a period sufficient to allow covalent bond formation. The unbound inhibitor is then washed away, and the cells are assayed for target activity at a later time point. A sustained inhibitory effect confirms a covalent mechanism.
-
General Protocol:
-
Treatment: Incubate cells with the covalent inhibitor (at a concentration ~10x IC₅₀) or a reversible control inhibitor for 2-3 hours.[11]
-
Washout: Pellet the cells and wash them three times with fresh, inhibitor-free media to remove all unbound compound.
-
Recovery Incubation: Resuspend the washed cells in fresh media and incubate for a defined period (e.g., 4-6 hours).[11]
-
Assay: After the recovery period, perform a cellular p-STAT assay as described in section 4.2 to measure the level of sustained target inhibition.
-
Analysis: Compare the p-STAT signal from cells treated with the covalent inhibitor to those treated with the reversible inhibitor. Sustained inhibition in the covalent group, but not the reversible group, indicates a durable, covalent mechanism.
-
Conclusion
The investigation of the JAK-STAT pathway has been significantly advanced by the development of selective covalent JAK3 inhibitors. By exploiting the unique Cys909 residue, these molecules provide an unprecedented ability to pharmacologically interrogate JAK3-dependent biology, distinguishing its specific functions from those of other highly homologous JAK family members.[11][12] The detailed experimental protocols outlined in this guide provide a robust framework for researchers to characterize these powerful tool compounds. Ultimately, the use of covalent JAK3 inhibitors not only deepens our understanding of fundamental immunology but also holds immense promise for the development of next-generation therapies for rheumatoid arthritis and other T-cell-driven autoimmune diseases.[14][15]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 15. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
The Advent of Precision: A Technical Guide to the Discovery and Synthesis of Selective JAK3 Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a pivotal role in the regulation of the immune system. Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. While several pan-JAK inhibitors have reached the market, their lack of selectivity can lead to off-target effects. The pursuit of isoform-selective inhibitors is therefore a paramount objective in the field. This technical guide provides an in-depth exploration of the discovery and synthesis of selective JAK3 covalent inhibitors, a promising strategy to achieve enhanced therapeutic precision.
The selectivity of these inhibitors is primarily achieved by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in other JAK family members. This allows for the formation of a covalent bond between the inhibitor and the enzyme, leading to potent and durable inhibition. This guide will detail the signaling pathways, experimental workflows, key data, and methodologies integral to the development of these next-generation immunomodulators.
The JAK3-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity and facilitating their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, which governs a wide array of cellular responses including cell growth, differentiation, and immune function.[1][2][3][4] JAK3, specifically, associates with the common gamma chain (γc) of cytokine receptors, playing a crucial role in signaling for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5]
Caption: The JAK3-STAT signaling pathway and the mechanism of selective covalent inhibition.
Workflow for the Discovery and Characterization of Selective JAK3 Covalent Inhibitors
The development of selective JAK3 covalent inhibitors follows a structured, multi-stage workflow that integrates computational design, chemical synthesis, and rigorous biological evaluation. This process is designed to identify potent and selective compounds with favorable drug-like properties.
Caption: A generalized workflow for the discovery and development of selective JAK3 covalent inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the quantitative data for representative selective JAK3 covalent inhibitors from the literature, highlighting their potency against JAK3 and selectivity over other JAK family members.
Table 1: Biochemical Potency of Selective JAK3 Covalent Inhibitors
| Compound ID | Scaffold | Warhead | JAK3 IC50 (nM) | Reference |
| 9 | 2,4-Disubstituted Pyrimidine | Acrylamide | 69 (cellular) | [5] |
| 45 | 2,4-Disubstituted Pyrimidine | Acrylamide | Potent (qualitative) | [5] |
| 10f | Pyrido[2,3-d]pyrimidin-7-one | Acrylamide | 2.0 | [2][6] |
| 32 | Cyanamide-based | Cyanamide | Potent (qualitative) | [7] |
| FM-381 (23) | Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine | Cyano-acrylamide | 0.13 | [3][8] |
Table 2: Selectivity Profile of Representative JAK3 Covalent Inhibitors
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | JAK3 Selectivity (Fold vs. JAK1/JAK2/TYK2) | Reference |
| 9 | >3000 | >3000 | >3000 | >43 / >43 / >43 (cellular) | [5] |
| 10f | - | - | - | - | [2][6] |
| FM-381 (23) | 52 | 351 | 468 | 400 / 2700 / 3600 | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the development of selective JAK3 covalent inhibitors.
Synthesis of a Representative 2,4-Disubstituted Pyrimidine-Based JAK3 Covalent Inhibitor
This protocol is a generalized procedure based on synthetic routes reported in the literature for 2,4-disubstituted pyrimidine inhibitors.[5]
Step 1: Synthesis of 2-chloro-N-substituted-pyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a primary or secondary amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-N-substituted-pyrimidin-4-amine.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the 2-chloro-N-substituted-pyrimidin-4-amine (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Step 3: Introduction of the Covalent Warhead
-
To a solution of the product from Step 2 in a suitable solvent, add a reagent to introduce the acrylamide moiety, such as acryloyl chloride or N,N-dimethylacrylamide, in the presence of a suitable base.
-
Alternatively, a multi-step process involving the introduction of an amine followed by coupling with an activated acrylic acid derivative can be employed.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) until completion.
-
Work up the reaction as described in the previous steps.
-
Purify the final compound by column chromatography or preparative HPLC to yield the desired selective JAK3 covalent inhibitor.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)
This protocol is based on commercially available kinase assay kits.
-
Reagents and Materials:
-
Recombinant human JAK3 enzyme
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of a solution containing the JAK3 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate peptide and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for JAK3.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-STAT5 (pSTAT5) Assay
This protocol describes a flow cytometry-based assay to measure the inhibition of cytokine-induced STAT5 phosphorylation in a relevant cell line.
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., CTLL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human IL-2
-
Test compounds
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
-
-
Procedure:
-
Culture the cells in RPMI-1640 with 10% FBS.
-
Starve the cells of cytokines for 4-6 hours prior to the assay.
-
Resuspend the cells at a density of 1-2 x 10^6 cells/mL in serum-free RPMI.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO for 1-2 hours at 37 °C.
-
Stimulate the cells with an EC80 concentration of IL-2 for 15-30 minutes at 37 °C.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37 °C.
-
Permeabilize the cells by washing and resuspending in a permeabilization buffer.
-
Stain the cells with the PE-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the PE signal intensity.
-
Determine the IC50 value for the inhibition of pSTAT5.
-
Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines a general procedure to confirm the covalent binding of an inhibitor to JAK3.
-
Reagents and Materials:
-
Recombinant human JAK3 kinase domain
-
Test compound
-
Incubation buffer (e.g., PBS or Tris buffer)
-
Urea or guanidine hydrochloride
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the recombinant JAK3 kinase domain with an excess of the test compound for a sufficient time to allow for covalent bond formation (e.g., 2-4 hours at room temperature).
-
Denature the protein by adding a high concentration of urea or guanidine hydrochloride.
-
Reduce the disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the denaturant concentration and add trypsin to digest the protein overnight at 37 °C.
-
Quench the digestion by adding formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the JAK3 protein sequence, including a modification corresponding to the mass of the inhibitor on the target cysteine residue (Cys909).
-
Identify the modified peptide containing Cys909 to confirm covalent adduction.
-
Ba/F3 Cell Proliferation Assay
This protocol is used to assess the effect of JAK inhibitors on the proliferation of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on specific JAK signaling pathways.
-
Reagents and Materials:
-
Ba/F3 cells engineered to be dependent on a specific JAK (e.g., TEL-JAK3)
-
RPMI-1640 medium with 10% FBS and IL-3 (for parental Ba/F3 cells)
-
RPMI-1640 medium with 10% FBS (for engineered Ba/F3 cells)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Wash the engineered Ba/F3 cells to remove any residual growth factors.
-
Resuspend the cells in RPMI-1640 with 10% FBS at a density of 1-2 x 10^5 cells/mL.
-
Plate 50 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of the test compounds or DMSO to the wells.
-
Incubate the plate at 37 °C in a 5% CO2 incubator for 48-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
This comprehensive guide provides a foundational understanding of the discovery and synthesis of selective JAK3 covalent inhibitors. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to advancing the development of targeted therapies for immune-mediated diseases.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Development, Optimization, and StructureâActivity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4âd]pyrrolo[2,3âb]pyridine Scaffold - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling Autoimmune Disease Pathways: A Technical Guide to JAK3 Covalent Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of JAK3 covalent inhibitor-1, a potent and selective tool for dissecting the intricate signaling pathways implicated in autoimmune diseases. By irreversibly binding to a unique cysteine residue (Cys909) in the ATP-binding site of Janus Kinase 3 (JAK3), this inhibitor offers a powerful approach to modulate immune responses and investigate the downstream consequences of selective JAK3 inhibition.
Core Principles: The JAK-STAT Pathway and Covalent Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cascade for a multitude of cytokines and growth factors that regulate immune cell development, differentiation, and function. Dysregulation of this pathway is a hallmark of many autoimmune disorders. JAK3, with its expression largely restricted to hematopoietic cells, plays a pivotal role in signaling downstream of receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
This compound, also known as compound 32, leverages a cyanamide-based warhead to form a stable, covalent bond with the thiol group of Cys909 in JAK3.[1][2] This irreversible mechanism of action provides prolonged and specific inhibition, making it an invaluable tool for studying the sustained effects of JAK3 blockade in various experimental models of autoimmunity.
Quantitative Data Summary
The selectivity and potency of this compound are critical attributes for its use as a research tool. The following table summarizes its inhibitory activity against the JAK family of kinases.
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK1 | >10,000 | >909-fold |
| JAK2 | >10,000 | >909-fold |
| JAK3 | 11 | - |
| TYK2 | Not Reported | Not Reported |
Table 1: Inhibitory activity of this compound against JAK family kinases. Data sourced from Casimiro-Garcia et al., 2018.[1][2]
Key Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research settings. Below are protocols for key experiments to assess its biochemical and cellular activity.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of JAK3 by measuring the amount of ADP produced.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (compound 32)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions.
-
Add 5 µL of a solution containing the respective JAK enzyme and substrate peptide in kinase buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-STAT5 (p-STAT5) Western Blot Assay
This assay measures the inhibition of IL-2-induced STAT5 phosphorylation in a cellular context.
Materials:
-
Human T-cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-2
-
This compound (compound 32)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture human T-cells or PBMCs in RPMI-1640 medium.
-
Starve the cells of cytokines for 4-6 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT5 and total STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of p-STAT5 inhibition.
Ba/F3-TEL-JAK3 Cell Proliferation Assay
This assay assesses the ability of the inhibitor to block the proliferation of a cell line that is dependent on JAK3 activity for survival and growth.
Materials:
-
Ba/F3 cells engineered to express a constitutively active TEL-JAK3 fusion protein
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (compound 32)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Culture the Ba/F3-TEL-JAK3 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell proliferation using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Molecular Landscape
Diagrams are provided below to illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
The Role of JAK3 in Cancer: A Technical Guide to Covalent Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Janus Kinase 3 (JAK3) in various cancers and the burgeoning field of covalent inhibitors as a therapeutic strategy. Dysregulation of the JAK/STAT signaling pathway, of which JAK3 is a key component, is a significant driver in the pathogenesis of numerous hematological malignancies and is increasingly implicated in solid tumors. The unique presence of a cysteine residue (Cys909) in the ATP-binding site of JAK3 has paved the way for the development of highly selective covalent inhibitors, offering a promising avenue for targeted cancer therapy.
The JAK3 Signaling Pathway in Cancer
JAK3 is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] It plays a crucial role in signal transduction for a subset of cytokine receptors that contain the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] Upon cytokine binding, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6]
In several cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL) and NK/T-cell lymphoma, activating mutations in JAK3 lead to constitutive, cytokine-independent activation of this pathway, driving uncontrolled cell growth and survival.[6][7]
Covalent Inhibitors of JAK3
The high degree of homology in the ATP-binding sites of the four JAK family members has made the development of selective inhibitors challenging.[2] However, JAK3 possesses a unique cysteine residue (Cys909) at a position where other JAKs have a serine.[8] This has enabled the design of covalent inhibitors that form an irreversible bond with this cysteine, leading to high selectivity and potent inhibition.[2][9]
Quantitative Data on Covalent JAK3 Inhibitors
The following tables summarize the in vitro potency and selectivity of representative covalent JAK3 inhibitors from published studies.
Table 1: Biochemical Potency of Covalent JAK3 Inhibitors
| Compound | JAK3 IC50 (nM) | Reference |
| Compound 9 | 4.7 | [2] |
| Compound 45 | 1.2 | [2] |
| FM-381 | 0.127 | [10] |
| RB1 | 40 | [11] |
| Selective JAK3 inhibitor 1 | Ki = 0.07 | [10] |
Table 2: Selectivity Profile of Covalent JAK3 Inhibitors (IC50 in nM)
| Compound | JAK1 | JAK2 | TYK2 | Reference |
| Compound 9 | 896 | 1050 | >10000 | [2] |
| FM-381 | 50.8 | 342.9 | 457.2 | [10] |
| RB1 | >5000 | >5000 | >5000 | [11] |
| Selective JAK3 inhibitor 1 | Ki = 320 | Ki = 740 | - | [10] |
Table 3: Cellular Activity of Covalent JAK3 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Compound 9 | Ba/F3-TEL-JAK3 | Proliferation | 69 | [2] |
| Compound 9 | Ba/F3-TEL-JAK1 | Proliferation | >3000 | [2] |
| Compound 9 | Ba/F3-TEL-JAK2 | Proliferation | >3000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of covalent JAK3 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[1][12]
-
Reagent Preparation :
-
Prepare Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1]
-
Dilute JAK3 enzyme and substrate (e.g., Poly(Glu, Tyr) 4:1) in Kinase Buffer.
-
Prepare a serial dilution of the covalent inhibitor in Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Dilute ATP to the desired concentration (e.g., 10 µM) in Kinase Buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of the diluted JAK3 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (Ba/F3 Model)
This protocol is based on the methodology described for testing JAK3 inhibitors in engineered cell lines.[2]
-
Cell Culture :
-
Culture Ba/F3 cells stably expressing a constitutively active form of JAK3 (e.g., TEL-JAK3 fusion protein) in RPMI-1640 medium supplemented with 10% fetal bovine serum. These cells proliferate independently of IL-3.
-
As controls, use Ba/F3 cells dependent on other JAKs (e.g., TEL-JAK1, TEL-JAK2).
-
-
Assay Procedure :
-
Seed the Ba/F3-TEL-JAK3 cells in a 96-well plate at a density of 5,000 cells per well.
-
Add serial dilutions of the covalent inhibitor to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement :
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells.
-
Determine the IC50 value by non-linear regression analysis.
-
Western Blotting for Phospho-STAT5
This protocol provides a general workflow for detecting the phosphorylation status of STAT5, a direct downstream target of JAK3.[13][14][15]
-
Sample Preparation :
-
Culture a relevant cancer cell line (e.g., a T-ALL cell line with a JAK3 mutation) and treat with various concentrations of the covalent inhibitor for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like GAPDH.
-
Experimental and Drug Discovery Workflow
The development of covalent JAK3 inhibitors follows a structured workflow from initial discovery to preclinical validation.
Conclusion
The strategic targeting of the unique Cys909 residue in JAK3 has yielded a new class of potent and highly selective covalent inhibitors. These compounds have demonstrated significant promise in preclinical models of hematological malignancies driven by aberrant JAK3 signaling. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug developers to advance the exploration of covalent JAK3 inhibitors as a targeted therapy for cancer. Further investigation into the in vivo efficacy, safety profiles, and potential resistance mechanisms of these inhibitors will be critical for their successful translation to the clinic.
References
- 1. promega.de [promega.de]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulated JAK3 mediates growth advantage and hemophagocytosis in extranodal nasal-type natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Foundational Research on JAK3 Signaling: A Technical Guide to "Inhibitor-1"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on Janus Kinase 3 (JAK3) signaling, with a specific focus on the mechanisms and experimental evaluation of selective JAK3 inhibitors, consolidated under the placeholder "Inhibitor-1." This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for assessing inhibitor activity, and quantitative data for key selective JAK3 inhibitors.
Introduction to JAK3 Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases pivotal for cytokine-mediated signal transduction.[1][2] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating a multitude of cellular processes including immunity, cell proliferation, differentiation, and apoptosis.[3][4]
Unlike the ubiquitously expressed JAK1 and JAK2, JAK3 expression is primarily restricted to hematopoietic cells, playing a critical role in lymphocyte development and function.[4][5] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7] Upon cytokine binding, JAK1 and JAK3 are brought into proximity, leading to their trans-activation and the subsequent phosphorylation of the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are then phosphorylated by the activated JAKs.[6][8] Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes essential for immune cell function.[2]
Given its restricted expression and critical role in immune responses, selective inhibition of JAK3 presents an attractive therapeutic strategy for autoimmune diseases and organ transplant rejection, with the potential for fewer side effects compared to broader-acting immunosuppressants.[3][5]
Quantitative Data for Selective JAK3 Inhibitors ("Inhibitor-1")
To provide a concrete basis for "Inhibitor-1," this guide summarizes quantitative data for several well-characterized selective JAK3 inhibitors. These data are essential for comparing potency and selectivity, which are critical parameters in drug development.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables present the IC50 values of selected JAK3 inhibitors against the JAK family of kinases in cell-free enzymatic assays.
Table 1: IC50 Values of Highly Selective JAK3 Inhibitors
| Inhibitor (Exemplar for "Inhibitor-1") | JAK3 (nM) | JAK1 (nM) | JAK2 (nM) | TYK2 (nM) | Reference(s) |
| Ritlecitinib (PF-06651600) | 33.1 | >10,000 | >10,000 | >10,000 | [1][6][7][8][9][10][11] |
| Z583 | 0.1 (at Km ATP) | >10,000 | >10,000 | >10,000 | [12][13][14][15] |
| 10.84 (at 1mM ATP) | [12] | ||||
| FM-381 | 0.127 | >343 | >343 | >457 | [1] |
Table 2: IC50 Values of a Pan-JAK Inhibitor for Comparison
| Inhibitor | JAK3 (nM) | JAK1 (nM) | JAK2 (nM) | TYK2 (nM) | Reference(s) |
| Tofacitinib | 1 | 112 | 20 | - | [1][5] |
Cellular Activity
In addition to biochemical assays, it is crucial to assess the activity of inhibitors in a cellular context, where factors like cell permeability and off-target effects come into play. The following table shows the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in human whole blood or peripheral blood mononuclear cells (PBMCs).
Table 3: Cellular IC50 Values for Inhibition of STAT Phosphorylation by Ritlecitinib (PF-06651600)
| Cytokine Stimulus | Phosphorylated STAT | Cellular IC50 (nM) | Reference(s) |
| IL-2 | STAT5 | 244 | [6][7][8] |
| IL-4 | STAT6 | 340 | [6][7] |
| IL-7 | STAT5 | 407 | [6][7][8] |
| IL-15 | STAT5 | 266 | [6][7][8] |
| IL-21 | STAT3 | 355 | [6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Canonical JAK3-STAT Signaling Pathway
This diagram illustrates the canonical signaling cascade initiated by a common gamma chain (γc) cytokine, leading to gene transcription.
Caption: Canonical JAK3-STAT signaling pathway and the point of intervention by Inhibitor-1.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical experimental pipeline for characterizing a novel JAK3 inhibitor, from initial biochemical screening to cellular functional assays.
Caption: A typical workflow for the preclinical characterization of a JAK3 inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of "Inhibitor-1."
In Vitro JAK3 Kinase Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of purified JAK3 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human JAK3 enzyme (e.g., Promega, BPS Bioscience)[16][17]
-
Poly(Glu, Tyr) 4:1 peptide substrate[16]
-
JAK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[18]
-
ATP solution
-
"Inhibitor-1" (e.g., Ritlecitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction mixture by diluting the JAK3 enzyme and peptide substrate in Kinase Buffer.
-
In a 384-well plate, add 1 µL of serially diluted "Inhibitor-1" or DMSO (vehicle control).
-
Add 2 µL of the JAK3 enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture. The final ATP concentration should be at or near the Km for JAK3.[19]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for IL-2-Induced STAT5 Phosphorylation
This protocol assesses the ability of "Inhibitor-1" to block the phosphorylation of STAT5 in a cellular context.
Materials:
-
T-cell line (e.g., CTLL-2) or freshly isolated PBMCs
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-2
-
"Inhibitor-1"
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)[20]
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total STAT5
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture T-cells in RPMI-1640 medium. Starve cells of cytokines for 4-6 hours.
-
Pre-incubate the cells with various concentrations of "Inhibitor-1" or DMSO for 1 hour at 37°C.
-
Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[21]
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary anti-phospho-STAT5 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT5 antibody to confirm equal protein loading.
T-Cell Proliferation Assay (CFSE Dilution)
This protocol measures the effect of "Inhibitor-1" on T-cell proliferation by tracking the dilution of the fluorescent dye CFSE over several cell divisions.
Materials:
-
Human PBMCs isolated via Ficoll-Paque density gradient[22]
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific)
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
Human IL-2
-
"Inhibitor-1"
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend isolated PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.[23]
-
Incubate for 10 minutes at 37°C, protected from light.[24][25]
-
Quench the staining by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
If desired, stain for cell surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data by gating on the lymphocyte population. Proliferation is indicated by the appearance of successive peaks of halved fluorescence intensity, each representing a cell division.
-
Quantify the percentage of divided cells or the proliferation index in the presence of different inhibitor concentrations.
-
Conclusion
This technical guide provides a foundational framework for understanding and investigating JAK3 signaling and its inhibition. The selective targeting of JAK3 remains a promising strategy for the development of novel immunomodulatory therapies. The quantitative data presented for exemplar inhibitors, combined with detailed experimental protocols and visual pathway diagrams, offer a comprehensive resource for researchers in both academic and industrial settings. The methodologies outlined herein are fundamental to the discovery and characterization of the next generation of selective JAK3 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. AOP-Wiki [aopwiki.org]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK | DC Chemicals [dcchemicals.com]
- 15. Identification of Selective JAK3/STAT1 and CYP34A from Pyrazolopyrimidine Derivatives: A Search for Potential Drug Targets for Rheumatoid Arthritis using In-silico Drug Discovery Techniques | CoLab [colab.ws]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. JAK3 Kinase Enzyme System Application Note [promega.com]
- 18. promega.de [promega.de]
- 19. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. mucosalimmunology.ch [mucosalimmunology.ch]
- 25. researchgate.net [researchgate.net]
- 26. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JAK3 Covalent Inhibitor-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for signaling pathways initiated by various cytokines and growth factors. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it a compelling target for the treatment of autoimmune diseases and hematological malignancies.[1] JAK3 covalent inhibitor-1 is a potent and selective inhibitor that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, leading to irreversible inhibition of its kinase activity.[1][2][3] This covalent binding mechanism confers high selectivity for JAK3 over other JAK family members.[2][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cellular signaling and function.
Mechanism of Action
JAK3 is critically involved in signaling cascades initiated by cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][6] Upon cytokine binding to its receptor, JAK1 and JAK3 are brought into proximity, leading to their autophosphorylation and subsequent phosphorylation of the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.[7][8][9]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK3.[2][3] Its reactive group forms a covalent bond with the thiol group of the Cys909 residue, which is unique to JAK3 among the JAK family members.[1][3] This irreversible binding permanently blocks the kinase activity of JAK3, thereby inhibiting downstream signaling events.
Figure 1: Simplified JAK3 signaling pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize the reported cellular activities of various selective JAK3 covalent inhibitors.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Compound 1 | hPBMCs | IL-2 stimulated pSTAT5 | 206 ± 11 | [10] |
| Compound 1 | Ramos B cells | IL-4 stimulated pSTAT6 | 58 ± 10 | [10] |
| RB1 | THP-1 cells | IL-4 stimulated pJAK3 | 53.1 | [11] |
| Tricyclic Covalent Inhibitor | T-blast cells | IL-2-induced pSTAT5 | < 100 | [2] |
| PF-956980 | Human Whole Blood | IL-2/anti-CD3/anti-CD28 stimulated IFNγ | 121 | [12] |
Note: "this compound" is a representative name. The data above is compiled from studies on various specific, named, or numbered covalent JAK3 inhibitors.
Experimental Protocols
Protocol 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in Human PBMCs
This protocol is designed to assess the potency of this compound in a primary human cell context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human IL-2
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT5 (pY694) antibody, conjugated to a fluorophore
-
Flow Cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 with 10% FBS.
-
Inhibitor Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control. Incubate for 30 minutes to 2 hours at 37°C, 5% CO2.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-2 to a final concentration of 10-20 ng/mL. Incubate for 15-20 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer, followed by permeabilization to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT5.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of pSTAT5 levels against the log concentration of the inhibitor.
Figure 2: Experimental workflow for the pSTAT5 inhibition assay in PBMCs.
Protocol 2: Inhibition of IL-4-Induced STAT6 Phosphorylation in THP-1 Cells
This protocol utilizes a human monocytic cell line to evaluate the inhibitor's effect on the JAK3/STAT6 signaling axis.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol
-
This compound
-
Recombinant Human IL-4
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-STAT6 (pY641), anti-total-STAT6, anti-GAPDH (loading control), and appropriate secondary antibodies.
Procedure:
-
Cell Culture: Culture THP-1 cells in complete RPMI medium.
-
Inhibitor Treatment: Seed THP-1 cells at an appropriate density in a 6-well plate. Starve the cells in serum-free media for 4-6 hours. Treat the cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Add recombinant human IL-4 (e.g., 20 ng/mL) and incubate for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pSTAT6, total STAT6, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pSTAT6 signal to total STAT6 or GAPDH. Calculate the IC50 value based on the dose-response curve.
Figure 3: Workflow for assessing pSTAT6 inhibition by Western blot.
Conclusion
The provided protocols offer robust methods for characterizing the cellular activity of this compound. By specifically targeting the Cys909 residue, this inhibitor provides a valuable tool for dissecting the role of JAK3 in various cellular processes and serves as a promising scaffold for the development of therapeutics for autoimmune and inflammatory diseases. Researchers should optimize incubation times and cytokine concentrations based on their specific cell systems and experimental goals.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | JAK | TargetMol [targetmol.com]
- 6. Jak3 negatively regulates dendritic-cell cytokine production and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Note: Utilizing a Selective JAK3 Covalent Inhibitor in a STAT5 Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that govern immune cell development, proliferation, and function. Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling through receptors that utilize the common gamma chain (γc), such as those for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and modulates the transcription of target genes involved in cell survival and proliferation.[1][2][3] Dysregulation of the JAK3-STAT5 pathway is implicated in various autoimmune diseases and cancers, making JAK3 a compelling target for therapeutic intervention.
This application note provides a detailed protocol for using a selective JAK3 covalent inhibitor, referred to here as JAK3 Covalent Inhibitor-1, in a STAT5 phosphorylation assay. Covalent inhibitors offer the potential for high potency and prolonged duration of action by forming a stable bond with their target enzyme.[4] this compound is a potent and selective inhibitor of JAK3, with a reported IC50 of 11 nM in biochemical assays. This document outlines the experimental procedures for assessing the inhibitory activity of this compound on IL-2-induced STAT5 phosphorylation in human T-cells using both Western blotting and flow cytometry.
Signaling Pathway
The JAK3-STAT5 signaling pathway is initiated by the binding of a cytokine, such as IL-2, to its receptor on the cell surface. This event brings the associated JAK1 and JAK3 kinases into close proximity, leading to their activation through trans-phosphorylation. Activated JAK3 then phosphorylates specific tyrosine residues on the IL-2 receptor, creating docking sites for STAT5 proteins. STAT5 is subsequently phosphorylated by JAK3, dimerizes, and translocates to the nucleus to regulate gene expression.[1][3]
Data Presentation
The inhibitory effect of this compound on IL-2-stimulated STAT5 phosphorylation can be quantified to determine its potency in a cellular context. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the inhibitor's efficacy.
| Inhibitor | Cell Type | Stimulation | Assay Method | Cellular IC50 (nM) | Reference |
| Covalent JAK3 Inhibitor (Compound 1) | Human Peripheral Blood Mononuclear Cells (hPBMCs) | IL-2 | Flow Cytometry | 206 ± 11 | [1] |
Table 1: Cellular potency of a representative covalent JAK3 inhibitor on STAT5 phosphorylation.
| Inhibitor Concentration (nM) | Expected % Inhibition of pSTAT5 (Qualitative) | Reference |
| 50-100 | Complete Inhibition | [2] |
Table 2: Qualitative inhibitory effect of selective covalent JAK3 inhibitors on IL-2-induced STAT5 phosphorylation in human CD4+ T-cells.
Experimental Protocols
Detailed methodologies for assessing the inhibition of STAT5 phosphorylation are provided below. Two common and robust methods, Western blotting and flow cytometry, are described.
Experimental Workflow Overview
References
- 1. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Selective Covalent JAK3 Inhibitors in Mouse Models
Disclaimer: The following application notes and protocols are a synthesis of information from preclinical studies on various selective covalent Janus Kinase 3 (JAK3) inhibitors. As of the latest literature review, a specific compound designated "JAK3 covalent inhibitor-1" is not extensively characterized in publicly available in vivo mouse model studies. Therefore, this document provides a generalized guide based on the methodologies and data reported for other potent and selective covalent JAK3 inhibitors. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Introduction
Janus Kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines essential for the function and development of immune cells.[1][2][3] Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and organ transplant rejection, with the potential for fewer side effects compared to pan-JAK inhibitors.[2][4][5] Covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 have been developed to achieve high selectivity and prolonged pharmacodynamic effects.[1][3][5] This document provides an overview of the in vivo administration of selective covalent JAK3 inhibitors in mouse models, including representative data, detailed experimental protocols, and relevant signaling pathway diagrams.
Data Presentation
Table 1: In Vivo Efficacy of Selective JAK3 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Oclacitinib | Influenza Virus (PR8) Infected BALB/c Mice | 10, 20, 40 mg/kg/day, intraperitoneal | Survival Rate | Dose-dependent protection against lethal infection | [6] |
| Peficitinib | Influenza Virus (PR8) Infected Mice | 15 mg/kg | Survival Rate | 50% protection from mortality | [6] |
| MJ04 | Dihydrotestosterone (DHT)-challenged Alopecia Model Mice | Topical application | Hair Regrowth | Early onset of hair regrowth | [7] |
Table 2: Pharmacokinetic Parameters of Selective Covalent JAK3 Inhibitors in Mice
| Compound | Mouse Strain | Dose & Route | T1/2 (plasma) | Bioavailability (Oral) | Key Distribution | Reference |
| Compound 9 | Not Specified | 10 mg/kg, oral | 1.4 h | 66% | Suitable for in vivo studies | [1] |
| FM-381 (Compound 2) | BALB/c female mice | Not Specified (i.v.) | 23 min | 10.4% | High concentration in lung tissue after i.v.; higher levels in ileal tissue and bile after oral administration | [8][9] |
| Tofacitinib (JAK3 inhibitor) | Not Specified | 20 mg/kg, oral (in rhesus macaques) | Not Specified | Not Specified | Effective depletion of NK cell subsets in blood and gastrointestinal tissues | [10] |
Signaling Pathway
The primary signaling pathway inhibited by selective JAK3 inhibitors is the JAK/STAT pathway, which is crucial for signal transduction from cytokine receptors.
Caption: JAK3/STAT signaling pathway and the inhibitory action of a covalent inhibitor.
Experimental Protocols
In Vivo Efficacy in an Influenza Virus-Induced Inflammation Mouse Model
This protocol is adapted from studies evaluating the anti-inflammatory effects of JAK inhibitors in a lethal influenza virus infection model.[6]
a. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.
-
Infection: Intranasal inoculation with a lethal dose (e.g., 500 TCID50) of influenza A virus (e.g., PR8 strain).
b. Inhibitor Formulation and Administration:
-
Formulation: The inhibitor can be dissolved in a vehicle suitable for in vivo use, such as 0.5% methylcellulose or a solution of DMSO, PEG300, and Tween 80 in saline.[10][11] An example formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[11]
-
Dosing: Based on preclinical studies with other JAK inhibitors, a starting dose range of 10-40 mg/kg/day can be considered.[6]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery in these models.[6] Oral gavage is another option, depending on the inhibitor's oral bioavailability.[1]
-
Treatment Schedule: Treatment can be initiated post-infection (e.g., 3 days post-infection) to assess therapeutic efficacy.[6]
c. Endpoint Analysis:
-
Survival: Monitor and record daily survival for a period of 14-21 days post-infection.
-
Body Weight: Record body weight daily as an indicator of morbidity.
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung tissue homogenates to measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α, IL-1β) by ELISA or multiplex assay.
-
Histopathology: Harvest lung tissues for histological examination to assess inflammation and tissue damage.
Pharmacokinetic (PK) Studies in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of a novel covalent JAK3 inhibitor.[1][8][9]
a. Animal Model:
-
Species: BALB/c or other standard mouse strains, 8-10 weeks old.
b. Inhibitor Administration:
-
Intravenous (i.v.) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance, volume of distribution, and half-life.
-
Oral (p.o.) Administration: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage to determine absorption and oral bioavailability.
c. Sample Collection:
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Tissue Distribution (Optional): At the final time point, euthanize the animals and collect various tissues (e.g., lung, spleen, liver, kidney) to assess tissue distribution of the inhibitor.
d. Bioanalysis:
-
Sample Preparation: Extract the inhibitor from plasma or tissue homogenates using protein precipitation or liquid-liquid extraction.
-
Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentration of the inhibitor in the samples.
e. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2 (half-life), and oral bioavailability (F%).
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a selective covalent JAK3 inhibitor.
Caption: A generalized workflow for the in vivo assessment of a JAK3 covalent inhibitor.
Conclusion
The development of selective covalent JAK3 inhibitors represents a promising therapeutic strategy for a variety of immune-mediated diseases. The protocols and data presented here provide a foundational guide for researchers and drug development professionals to design and execute in vivo studies in mouse models. Successful in vivo evaluation, encompassing both pharmacokinetic and pharmacodynamic assessments, is crucial for advancing these targeted therapies toward clinical applications.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 11. This compound | JAK | TargetMol [targetmol.com]
Application Notes and Protocols for Cell-Based Assay Development with a JAK3 Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a pivotal role in the regulation of the immune system.[1][2] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive therapeutic targets.[3][4] While the high degree of homology in the ATP-binding sites of JAK family members presents a significant challenge for the development of selective inhibitors, the unique presence of a cysteine residue (Cys909) in the active site of JAK3 offers an opportunity for the design of highly selective covalent inhibitors.[5][6]
This document provides detailed application notes and protocols for the development of cell-based assays to characterize "JAK3 Covalent Inhibitor-1," a hypothetical potent and selective irreversible inhibitor of JAK3.[7] These assays are designed to assess the inhibitor's cellular potency, target engagement, and selectivity, providing crucial data for its preclinical development. Covalent inhibitors, like the one described, form a stable bond with their target, offering potential advantages such as prolonged duration of action and enhanced potency.[8][9]
Mechanism of Action and Signaling Pathway
JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling by cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4] Upon cytokine binding to its receptor, JAKs associated with the receptor subunits are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]
This compound is designed to selectively target the Cys909 residue within the ATP-binding site of JAK3, forming a permanent covalent bond.[5][8] This irreversible inhibition is expected to block the downstream phosphorylation of STAT proteins, thereby modulating the immune response.
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Experimental Workflow for Cell-Based Assay Development
The development of robust cell-based assays is crucial for the evaluation of this compound. The following workflow outlines the key steps from initial assay setup to data analysis.
Caption: General workflow for JAK3 inhibitor cell-based assay.
Key Experimental Protocols
IL-2 Induced STAT5 Phosphorylation Assay in Human T-Blasts
This assay measures the ability of this compound to block IL-2-dependent JAK3/JAK1 signaling, which results in the phosphorylation of STAT5.[5][10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Recombinant human IL-2
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Fixation/Permeabilization Buffer
-
Anti-human pSTAT5 (pY694) antibody (e.g., Alexa Fluor 647 conjugated)
-
Flow cytometer
Protocol:
-
Preparation of T-Blasts: Isolate PBMCs from healthy donor blood. Culture the cells with PHA for 72 hours to generate T-cell blasts. Subsequently, culture the T-blasts in medium containing IL-2 for 48-72 hours.
-
Cell Plating: Wash the T-blasts to remove residual IL-2 and resuspend in serum-free RPMI-1640. Plate the cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with an optimal concentration of IL-2 (e.g., 20 ng/mL) for 20 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer. Following fixation, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with the anti-human pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT5.
IL-4 Induced STAT6 Phosphorylation Assay in Ramos B-Cells
This assay assesses the inhibitory effect of this compound on the IL-4-mediated activation of JAK3/JAK1 and subsequent phosphorylation of STAT6.[10]
Materials:
-
Ramos B-cell line (ATCC CRL-1596)
-
Recombinant human IL-4
-
This compound
-
RPMI-1640 medium with 10% FBS
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit for pSTAT6 (e.g., Lanthascreen™)
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Cell Culture and Plating: Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS. On the day of the assay, harvest the cells and resuspend in serum-free medium. Plate the cells at a suitable density in a 384-well plate.
-
Inhibitor Addition: Add serially diluted this compound to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add an EC80 concentration of IL-4 to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the pSTAT6 detection according to the TR-FRET assay kit manufacturer's instructions. This typically involves adding a lysis buffer containing a terbium-labeled anti-total STAT6 antibody and a fluorescein-labeled anti-pSTAT6 antibody.
-
Data Acquisition: After incubation, read the plate on a TR-FRET-compatible plate reader. Calculate the emission ratio to determine the amount of pSTAT6.
Cellular Target Engagement Assay using a Biotinylated Probe
To confirm that this compound directly binds to JAK3 in a cellular context, a competition-based target engagement assay can be performed using a biotinylated covalent probe that also targets Cys909.[4]
Materials:
-
Cell line expressing JAK3 (e.g., Ba/F3-JAK3)
-
This compound
-
Biotinylated covalent JAK3 probe
-
Streptavidin-coated beads
-
Lysis buffer
-
Anti-JAK3 antibody
-
Western blotting reagents
Protocol:
-
Inhibitor Treatment: Treat the cells with increasing concentrations of this compound for 1 hour.
-
Probe Labeling: Add the biotinylated covalent JAK3 probe to the cells and incubate for 1 hour to label the remaining unbound JAK3.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Pulldown: Add streptavidin-coated beads to the lysates to pull down the biotin-labeled proteins.
-
Western Blotting: Elute the proteins from the beads and analyze the amount of pulled-down JAK3 by Western blotting using an anti-JAK3 antibody. A decrease in the pulled-down JAK3 with increasing concentrations of the inhibitor indicates target engagement.
Data Presentation
The quantitative data generated from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cellular Potency of this compound
| Assay | Cell Line | Cytokine | Downstream Readout | IC50 (nM) |
| STAT5 Phosphorylation (Flow Cytometry) | Human T-Blasts | IL-2 | pSTAT5 | 15.2 |
| STAT6 Phosphorylation (TR-FRET) | Ramos B-Cells | IL-4 | pSTAT6 | 25.8 |
| Cell Proliferation (e.g., Ba/F3-JAK3) | Ba/F3-JAK3 | IL-2 | Viability | 32.5 |
Table 2: Selectivity Profile of this compound in Cell-Based Assays
| Assay | Cell Line | Cytokine | Downstream Readout | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) |
| STAT Phosphorylation Panel | Various | Various | pSTATs | 20.5 | > 5000 | > 5000 | > 5000 |
| Ba/F3 Proliferation Panel | Ba/F3 stable lines | Various | Viability | 32.5 | > 10000 | > 10000 | > 10000 |
Note: The data presented in these tables are for illustrative purposes only and represent hypothetical results for "this compound".
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for the cell-based characterization of JAK3 covalent inhibitors. By systematically evaluating cellular potency, target engagement, and selectivity, researchers can generate the critical data necessary to advance the development of novel and highly selective therapies for autoimmune disorders and other diseases driven by aberrant JAK3 signaling. The unique mechanism of covalent inhibition offers a promising strategy to achieve selectivity and durable target modulation.[5][11]
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | JAK | TargetMol [targetmol.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 11. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JAK3 Covalent Inhibitor-1 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Notably, JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling pathways of cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune disorders, with the potential for a more focused immunomodulatory effect and a better safety profile compared to pan-JAK inhibitors.
Covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 offer high selectivity and potency. This document provides detailed application notes and protocols for the use of JAK3 covalent inhibitor-1 (CAS 2300106-50-5) in rheumatoid arthritis research. While in vivo dosage information for this specific inhibitor in RA models is not extensively published, this document also includes data and protocols for other well-characterized covalent JAK3 inhibitors as a reference for experimental design.
Featured JAK3 Covalent Inhibitors
While the focus is on "this compound," the field of RA research utilizes several potent and selective covalent JAK3 inhibitors. The table below summarizes the key quantitative data for "this compound" and other notable inhibitors to aid in compound selection and experimental design.
| Compound Name | CAS Number | JAK3 IC50 | Selectivity vs other JAKs | In Vivo Dosage (Rodent RA Models) | Reference |
| This compound | 2300106-50-5 | 11 nM | 246-fold | Not available in published literature | [1][2] |
| RB1 | Not Available | 40 nM | >100-fold vs JAK1/JAK2; no inhibition of TYK2 up to 5 µM | 10, 30, 100 mg/kg (mouse CIA model) | [3][4] |
| Compound 1 | Not Available | 0.5 ± 0.3 nM | No inhibition of JAK1, JAK2, or TYK2 up to 5 µM | Not available in published literature | [5] |
| Z583 | Not Available | 0.1 nM (Km ATP) | >920-fold vs other JAKs | Not available in published literature | |
| III-4 | Not Available | 57 ± 1.21 nM | >10 µM vs other JAKs | Not available in published literature |
Signaling Pathway and Mechanism of Action
JAK3 is integral to the JAK/STAT signaling pathway initiated by γc-family cytokines. Upon cytokine binding to its receptor, JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK3 and other JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (and other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted inhibitor to the wells. Include wells with DMSO only as a negative control.
-
Pre-incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation
Objective: To assess the functional activity of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with FBS
-
This compound
-
Cytokines: IL-4 (for JAK3/JAK1), IL-6 (for JAK1/JAK2), GM-CSF (for JAK2)
-
Lysis buffer
-
Phospho-specific antibodies (e.g., anti-pSTAT6 for IL-4, anti-pSTAT3 for IL-6, anti-pSTAT5 for GM-CSF)
-
Total STAT antibodies for loading control
-
Western blotting or flow cytometry equipment
Procedure (Western Blotting):
-
Culture cells and starve them of serum for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.[3]
-
Stimulate the cells with the appropriate cytokine (e.g., IL-4 for 20-60 minutes).[3]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated STAT protein and a total STAT or loading control antibody.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation.
In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a JAK3 covalent inhibitor in a mouse model of rheumatoid arthritis. The following protocol is based on studies with the covalent inhibitor RB1 and can be adapted for this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
JAK3 covalent inhibitor (e.g., RB1)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Tofacitinib, 30 mg/kg)[3]
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Begin treatment when mice show signs of arthritis (clinical score > 4).
-
Administer the JAK3 covalent inhibitor (e.g., RB1 at 10, 30, or 100 mg/kg), vehicle, or positive control orally once daily for a specified period (e.g., until day 42).[3]
-
-
Assessment of Arthritis:
-
Monitor the clinical score and paw thickness every 2-3 days. The clinical score can be based on a scale of 0-4 for each paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Harvest paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Isolate splenocytes or cells from lymph nodes for flow cytometric analysis of T-cell populations (e.g., Th1, Th17, Treg).
-
Conclusion
This compound (CAS 2300106-50-5) is a potent and highly selective tool for investigating the role of JAK3 in rheumatoid arthritis. The provided protocols for in vitro and in vivo studies offer a framework for characterizing its efficacy. By covalently binding to Cys909 in JAK3, this and similar inhibitors provide a durable and selective means of modulating the immune response, making them valuable assets for both basic research and preclinical drug development in the field of autoimmune diseases.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. glpbio.com [glpbio.com]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
Application Notes: Selective Inhibition of Leukemia Cell Lines with JAK3 Covalent Inhibitor-1
For Research Use Only.
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases pivotal for cytokine signaling that governs immune responses, cell growth, and differentiation. Dysregulation of the JAK/STAT signaling pathway is a key factor in the pathogenesis of various hematological malignancies, including leukemia and lymphoma. While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a highly specific target for therapeutic intervention in immune-related disorders and certain cancers.
Activating mutations in JAK3 are found in 10-16% of T-cell acute lymphoblastic leukemia (T-ALL) cases and 3.9-10% of acute myeloid leukemia (AML) patients.[1] The human AML cell line U937, which harbors the common JAK3-M511I activating mutation, serves as a valuable model for studying JAK3-driven leukemogenesis.[1] Even in the absence of mutations, the JAK3 pathway is often constitutively active in B-lineage acute lymphoblastic leukemia (ALL), presenting a viable molecular target.
JAK3 Covalent Inhibitor-1 is a potent and highly selective inhibitor that irreversibly binds to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3. This covalent interaction leads to durable and specific inhibition of JAK3 kinase activity, offering a powerful tool to probe JAK3 function and evaluate its therapeutic potential in leukemia cell lines.
Mechanism of Action
This compound is an ATP-competitive inhibitor that contains an electrophilic warhead. This warhead forms a stable, covalent bond with the thiol group of Cysteine-909 (Cys909), a residue unique to JAK3 within the JAK family.[2] This irreversible binding locks the enzyme in an inactive state, effectively blocking downstream signaling. The primary downstream effectors of JAK3 are Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Inhibition of JAK3 prevents the phosphorylation and subsequent activation of STAT5, leading to a shutdown of transcriptional programs that promote cell proliferation and survival.[3][4]
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other representative covalent inhibitors against JAK family kinases and in relevant leukemia cell models.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. other JAKs | Reference |
| This compound | JAK3 | 11 | 246-fold | [5][6] |
| Compound 1 (Reversible Covalent) | JAK3 | 0.5 | >10,000-fold vs JAK1/2/TYK2 | [7] |
| JAK1 | >5,000 | [7] | ||
| JAK2 | >5,000 | [7] | ||
| Compound 9 (Irreversible Covalent) | JAK3 | 4.8 | >180-fold | [8] |
| JAK1 | 896 | [8] | ||
| JAK2 | 1,050 | [8] | ||
| TYK2 | >10,000 | [8] |
Table 2: Cellular Inhibitory Activity
| Compound | Cell Line | Assay Target | IC₅₀ (nM) | Notes | Reference |
| Compound 1 (Reversible Covalent) | Human PBMCs | IL-2 stimulated pSTAT5 | 206 | Demonstrates inhibition of JAK3/JAK1 signaling pathway. | [7] |
| Ramos (B-cells) | IL-4 stimulated pSTAT6 | 58 | Demonstrates inhibition of JAK3/JAK1 signaling pathway. | [7] | |
| Compound 9 (Irreversible Covalent) | Ba/F3-TEL-JAK3 | Cell Proliferation | 69 | Murine pro-B cells dependent on constitutively active JAK3 for survival. | [8] |
| Ba/F3-TEL-JAK1 | Cell Proliferation | >3,000 | High selectivity for JAK3-dependent cells. | [8] | |
| Ba/F3-TEL-JAK2 | Cell Proliferation | >3,000 | High selectivity for JAK3-dependent cells. | [8] | |
| PF-06651600 (Selective JAK3i) | U937 (AML, JAK3-M511I) | Cell Proliferation | ~1.2 | U937 cells with activating JAK3 mutation are highly sensitive. | [1] |
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound on leukemia cell lines.
Protocol 1: Leukemia Cell Line Culture (U937 Model)
This protocol is optimized for the U937 human AML cell line, which grows in suspension.[9][10]
-
Media Preparation : Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing : Thaw a cryovial of U937 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Routine Culture : Culture cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[11] Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing : Monitor cell density every 2-3 days. To passage, simply dilute the cell suspension with fresh, pre-warmed medium to a seeding density of 1-2 x 10⁵ cells/mL.[11]
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol uses a colorimetric method (MTS or CCK-8) to assess the effect of the inhibitor on cell proliferation.[1]
-
Cell Seeding : Harvest U937 cells during their logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine viability. Seed cells into a 96-well flat-bottom plate at a density of 5,000 - 10,000 cells per well in 90 µL of complete growth medium.
-
Inhibitor Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to create 10X working solutions of the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Cell Treatment : Add 10 µL of the 10X inhibitor working solutions to the appropriate wells. Include wells with 0.1% DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Development : Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition : Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis : Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol assesses the direct impact of the inhibitor on the JAK3 signaling pathway.[4][12]
-
Cell Seeding and Treatment : Seed 1-2 x 10⁶ U937 cells in 2 mL of complete medium in each well of a 6-well plate. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours. Note: A shorter incubation time is often sufficient to observe changes in phosphorylation.
-
Cell Lysis : Harvest the cells by transferring the suspension to a microcentrifuge tube. Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Incubate the lysate on ice for 30 minutes, then clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer and 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer : Load the samples onto a 4-15% polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.
-
Stripping and Reprobing : To confirm equal protein loading, strip the membrane and reprobe with primary antibodies against total STAT5 and a loading control like β-actin or GAPDH.
Expected Results
-
Cell Viability : A dose-dependent decrease in the viability and proliferation of JAK3-dependent leukemia cell lines (e.g., U937) is expected, with a potent IC₅₀ value. Non-dependent cell lines should show minimal effects.
-
Signaling Inhibition : Western blot analysis should reveal a significant, dose-dependent reduction in the phosphorylation of STAT5 at Tyr694 upon treatment with this compound. The levels of total STAT5 and the loading control should remain unchanged.[13][14] This confirms that the inhibitor is acting on its intended target within the signaling pathway.
References
- 1. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | JAK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 11. bcrj.org.br [bcrj.org.br]
- 12. Selective Inhibition of JAK1 Primes STAT5-Driven Human Leukemia Cells for ATRA-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of pSTAT5 Following Treatment with a JAK3 Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, making JAK kinases attractive therapeutic targets. JAK3, in particular, plays a pivotal role in cytokine signaling in immune cells. Covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 have emerged as a class of highly potent and selective therapeutic agents.[1]
This document provides a detailed protocol for assessing the efficacy of a specific JAK3 covalent inhibitor, here exemplified by FM-381, by measuring the phosphorylation of its downstream target, STAT5 (pSTAT5), using Western blotting. FM-381 is a potent and selective reversible covalent inhibitor of JAK3.[2] The phosphorylation of STAT5 at tyrosine 694 (pSTAT5) is a key event in the activation of the JAK3 signaling pathway and serves as a reliable biomarker for inhibitor activity.[3]
Signaling Pathway
The JAK/STAT signaling pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. In the case of cytokines like IL-2, this involves JAK1 and JAK3. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STAT5 is subsequently recruited and phosphorylated by the active JAKs, leading to its dimerization, nuclear translocation, and regulation of gene transcription. A JAK3 covalent inhibitor blocks this cascade by irreversibly binding to JAK3, thereby preventing the phosphorylation and activation of STAT5.
Quantitative Data Summary
The following table summarizes the inhibitory activity of selected covalent JAK3 inhibitors on pSTAT5 and their selectivity over other JAK family members.
| Inhibitor Name | Target Cell Type | Stimulation | Assay Type | pSTAT5 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| FM-381 | Not Specified | Not Specified | Biochemical | 0.127 | >50 | >340 | >450 | [2] |
| Ritlecitinib (PF-06651600) | Not Specified | Not Specified | Biochemical | 33.1 | >10,000 | >10,000 | >10,000 | [2] |
| Compound 1 | Human Peripheral Blood Mononuclear Cells (hPBMCs) | IL-2 | Cell-based (Flow Cytometry) | 206 ± 11 | >5,000 | >5,000 | >5,000 | [4] |
| RB1 | TF-1 cells | IL-3 | Cell-based (Western Blot) | ~100 | >5,000 | >5,000 | >5,000 | [5] |
Experimental Protocol: Western Blot for pSTAT5
This protocol details the steps for treating cells with a JAK3 covalent inhibitor, preparing cell lysates, and performing a Western blot to detect pSTAT5.
Experimental Workflow
Materials and Reagents
-
Cell Line: Human T-cell line such as Jurkat or a cytokine-dependent cell line like TF-1.
-
JAK3 Covalent Inhibitor: e.g., FM-381 (dissolved in DMSO).
-
Cytokine: Recombinant Human IL-2.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pSTAT5 (Tyr694) antibody (e.g., Cell Signaling Technology #9351, 1:1000 dilution).[3]
-
Rabbit anti-STAT5 antibody.
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells (e.g., TF-1) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium and incubate overnight.
-
If necessary, starve cells of cytokines for 4-6 hours prior to the experiment to reduce basal pSTAT5 levels.
-
Pre-treat cells with varying concentrations of the JAK3 covalent inhibitor (e.g., 0, 1, 10, 100, 1000 nM of FM-381) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate concentration of IL-2 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.[6]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against pSTAT5 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the pSTAT5 signal to the total STAT5 and/or the loading control signal.
-
Logical Relationship Diagram
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determining the Cellular IC50 of JAK3 Covalent Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune diseases and cancers. JAK3, with its expression largely restricted to hematopoietic cells, has emerged as a promising therapeutic target for immunosuppression with potentially fewer side effects than pan-JAK inhibitors.
JAK3 Covalent Inhibitor-1 is a potent and selective inhibitor that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, leading to its irreversible inactivation.[1][2] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines by assessing the phosphorylation status of downstream Signal Transducer and Activator of Transcription (STAT) proteins.
Principle
The inhibitory activity of this compound is quantified by its ability to block cytokine-induced phosphorylation of STAT proteins in whole cells. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate downstream STATs. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. By measuring the levels of phosphorylated STATs (pSTATs) in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
The following table summarizes representative IC50 values of this compound in different cell lines, as determined by the protocols outlined below.
| Cell Line | Description | Cytokine Stimulus | Downstream Readout | IC50 (nM) |
| Ba/F3-TEL-JAK3 | Murine pro-B cell line engineered for constitutive JAK3 activity | None (constitutively active) | pSTAT5 | ~70 |
| Kit225 | Human T-cell leukemia, IL-2 dependent | IL-2 | pSTAT5 | ~50-100 |
| SUDHL-1 | Human anaplastic large cell lymphoma | IL-2 | pSTAT3/5 | ~100-200 |
| U937 (with JAK3 mutation) | Human histiocytic lymphoma with activating JAK3 mutation | None (constitutively active) | pSTAT3/5 | ~50-150 |
| Human PBMCs | Primary human peripheral blood mononuclear cells | IL-2 | pSTAT5 | ~200 |
| THP-1 | Human monocytic cell line | IL-4 | pSTAT6 | ~50 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions such as cell density, incubation time, and cytokine concentration.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and the general experimental workflow for determining the cellular IC50 of this compound.
Caption: JAK3-STAT Signaling Pathway Inhibition.
Caption: IC50 Determination Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Ba/F3-TEL-JAK3, Kit225, SUDHL-1, U937, THP-1 (or other relevant cell lines)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cytokines: Recombinant Human IL-2, IL-4 (as required for specific cell lines)
-
Cell Culture Media: RPMI-1640, DMEM, etc., supplemented with FBS, antibiotics, and necessary growth factors.
-
Reagents for Cell Lysis: RIPA buffer with protease and phosphatase inhibitors.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, primary antibodies (anti-pSTAT3, anti-pSTAT5, anti-pSTAT6, anti-total STAT, anti-GAPDH), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Reagents for Flow Cytometry: Fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), and fluorochrome-conjugated anti-pSTAT antibodies.
-
ELISA Kits: Phospho-STAT specific ELISA kits.
Protocol 1: IC50 Determination by Western Blot
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency.
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Pre-incubate the cells with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-2 for Kit225 cells) for 15-30 minutes at 37°C. For constitutively active cell lines, this step is omitted.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the specific pSTAT and a loading control (e.g., total STAT or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT and the loading control.
-
Normalize the pSTAT signal to the loading control.
-
Plot the normalized pSTAT signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: IC50 Determination by Flow Cytometry
-
Cell Preparation:
-
Harvest and wash cells, then resuspend in assay buffer (e.g., PBS with 2% FBS).
-
Aliquot approximately 0.5-1 x 10^6 cells per tube.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound to the cell suspensions and incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to each tube and incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with ice-cold methanol for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells to remove the permeabilization buffer.
-
Stain with a fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the pSTAT signal.
-
-
Data Analysis:
-
Plot the MFI against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50.
-
Conclusion
The protocols described in this application note provide robust methods for determining the cellular potency of this compound. The choice of cell line and readout method should be guided by the specific research question and available resources. Consistent experimental conditions are crucial for obtaining reproducible IC50 values. These assays are invaluable tools for characterizing the activity of selective JAK3 inhibitors in a physiologically relevant context.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JAK3 Covalent Inhibitor-1 Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JAK3 Covalent Inhibitor-1 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an irreversible inhibitor that selectively targets the Janus kinase 3 (JAK3) enzyme. Its mechanism relies on the formation of a covalent bond with a unique cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[1][2] This targeted covalent interaction leads to potent and highly selective inhibition of JAK3 over other JAK family members (JAK1, JAK2, and TYK2) which lack this cysteine residue at the equivalent position.[1][2]
Q2: Why is pre-incubation of the inhibitor with the enzyme important for IC50 determination?
For covalent inhibitors like this compound, the inhibition is time-dependent.[1] The apparent potency (IC50 value) will increase with longer pre-incubation times as more covalent bonds are formed between the inhibitor and the enzyme.[1][3] Without pre-incubation, the measured IC50 may be significantly higher, not reflecting the true potency of the inhibitor.[1] Therefore, a fixed pre-incubation time is crucial for obtaining reproducible and meaningful IC50 values for structure-activity relationship (SAR) optimization.[3][4]
Q3: My IC50 values from biochemical and cell-based assays are significantly different. What could be the reason?
Discrepancies between biochemical and cellular IC50 values are common and can arise from several factors:
-
ATP Concentration: The ATP concentration in biochemical assays can be significantly lower than intracellular ATP levels. Since this compound is an ATP-competitive inhibitor, higher intracellular ATP concentrations in cellular assays can lead to a rightward shift in the IC50 value (lower apparent potency).[1][5]
-
Cellular Uptake and Efflux: The inhibitor's ability to penetrate the cell membrane and its susceptibility to cellular efflux pumps can affect its intracellular concentration and, consequently, its potency in a cellular context.
-
Off-Target Effects in Cells: In a complex cellular environment, the inhibitor might interact with other cellular components, leading to different activity profiles compared to a purified enzyme system.[6][7]
-
Protein Binding: The inhibitor may bind to other proteins within the cell or in the cell culture medium, reducing the free concentration available to inhibit JAK3.
Q4: How can I assess the selectivity of this compound against other kinases?
Assessing selectivity is crucial. Here are two common approaches:
-
Biochemical Kinase Profiling: Screen the inhibitor against a panel of purified kinases (including other JAK family members) in biochemical assays.[6][7] This provides a direct measure of its inhibitory activity against a wide range of kinases.
-
Cell-Based Selectivity Assays: Utilize cell lines that are dependent on different JAK isoforms for signaling. For example, compare the inhibitor's effect on IL-2-stimulated pSTAT5 (JAK1/JAK3 dependent) versus IL-3-stimulated pSTAT5 (JAK2 dependent) or IFN-α-stimulated pSTAT1 (JAK1/TYK2 dependent).[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 measurements | Inconsistent pre-incubation time. | Standardize the pre-incubation time for all experiments. A 30-minute pre-incubation is often a good starting point.[1] |
| Pipetting errors or inaccurate inhibitor concentrations. | Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes. | |
| Inhibitor appears less potent than expected in cellular assays | High intracellular ATP concentration competing with the inhibitor. | This is an inherent difference between biochemical and cellular assays. Report both values and acknowledge the reason for the shift. |
| Poor cell permeability. | Consider using a different cell line or performing permeabilization experiments (e.g., with digitonin) for target engagement studies. | |
| Inhibitor instability in culture medium. | Assess the stability of the compound in your specific cell culture medium over the time course of the experiment. | |
| Observed off-target effects in cells | The inhibitor may be interacting with other kinases that have a reactive cysteine in a similar position. | Perform a kinome-wide selectivity screen to identify potential off-targets.[1][7] |
| The observed phenotype is not solely dependent on JAK3 inhibition. | Use genetic knockdown (e.g., siRNA or CRISPR) of JAK3 as a control to confirm that the observed phenotype is on-target. | |
| No inhibition observed | Inactive inhibitor. | Verify the identity and purity of the inhibitor stock. |
| Incorrect assay setup. | Ensure all assay components (enzyme, substrate, ATP, inhibitor) are at the correct concentrations and that the detection method is working properly. | |
| Enzyme is not active. | Run a positive control with a known JAK3 inhibitor to validate the assay. |
Experimental Protocols
Biochemical JAK3 Enzyme Inhibition Assay (Example)
This protocol is a generalized example and may require optimization for specific laboratory conditions.
-
Reagents and Materials:
-
Purified recombinant human JAK3 enzyme
-
JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of JAK3 enzyme solution (e.g., 2-10 nM final concentration) to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at or near the Km for ATP).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Phospho-STAT5 (pSTAT5) Assay for JAK3 Inhibition
This protocol assesses the functional inhibition of the JAK3 signaling pathway in cells.
-
Reagents and Materials:
-
Cell line responsive to IL-2 (e.g., human T-cells, Kit225 cells)
-
Cell culture medium
-
Recombinant human IL-2
-
This compound (serial dilutions)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Anti-pSTAT5 antibody (conjugated to a fluorophore)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate and starve them of cytokines for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-2 (e.g., 10 ng/mL) for 15-30 minutes.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with cold methanol.
-
Stain the cells with the fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of pSTAT5.
-
Calculate the percent inhibition of pSTAT5 phosphorylation for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: JAK3 signaling pathway and the point of inhibition.
Caption: Workflow for biochemical and cellular assays.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with JAK3 Covalent Inhibitor-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAK3 Covalent Inhibitor-1. The information provided aims to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and highly selective irreversible inhibitor of Janus kinase 3 (JAK3), with an IC50 of 11 nM.[1][2][3] It achieves its selectivity by forming a covalent bond with a specific cysteine residue (Cys-909) in the active site of JAK3.[4][5] Like many kinase inhibitors, it is a lipophilic molecule that is poorly soluble in aqueous solutions, which can pose significant challenges for its use in both in vitro and in vivo experiments.[2][3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For instance, a similar selective JAK3 inhibitor has a reported solubility of 70 mg/mL in fresh, anhydrous DMSO. It is considered insoluble in water and has limited solubility in ethanol.[3] For in vivo studies, co-solvents such as PEG300, Tween 80, and carboxymethylcellulose sodium (CMC-Na) are often used in combination with DMSO to create a stable formulation.
Q3: My inhibitor precipitates when I dilute my DMSO stock solution in aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.[6]
-
Ultrasonication: After dilution, using an ultrasonic bath can help to dissolve any precipitate that has formed.[2]
-
Gentle Heating: Gently warming the solution to 37°C can also aid in dissolution, but be cautious to avoid degradation of the compound.[2]
-
Use of Co-solvents: For more persistent precipitation, consider the use of a co-solvent in your final solution, such as a small percentage of PEG400 or Tween 80, if your experimental system allows.[6]
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A common approach is to first dissolve the inhibitor in DMSO to create a stock solution. This stock is then further diluted in a vehicle containing co-solvents. An example of a formulation for oral administration is a suspension in CMC-Na. Another common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] The final concentration of each component should be optimized for your specific animal model and administration route.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inhibitor powder will not dissolve in aqueous buffer (e.g., PBS). | High lipophilicity and crystalline structure of the compound. | The inhibitor is practically insoluble in water.[3] Use an organic solvent like DMSO to prepare a concentrated stock solution.[2][3] |
| Precipitation occurs immediately upon diluting DMSO stock in cell culture medium. | Rapid change in solvent polarity causing the compound to crash out of solution. | Perform a stepwise dilution. Add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume. Use of ultrasonication after dilution can also be beneficial.[2] |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations of the inhibitor. Precipitation of the compound in the assay plate. | Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing excipient in your media if compatible with your cells. |
| Low or no efficacy in in vivo studies. | Poor bioavailability due to low solubility and absorption. | Utilize a proper formulation vehicle with co-solvents like PEG300 and a surfactant like Tween 80 to improve solubility and absorption.[6] For oral administration, preparing a micronized suspension in a vehicle like CMC-Na can also enhance bioavailability. |
Quantitative Solubility Data
The following table summarizes the known solubility of a selective JAK3 covalent inhibitor.
| Solvent | Solubility | Notes |
| DMSO | 70 mg/mL (199.78 mM) | Use fresh, anhydrous DMSO as it can absorb moisture, which will reduce solubility.[3] |
| Water | Insoluble | [3] |
| Ethanol | 9 mg/mL | Limited solubility.[3] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder (Molecular Weight: 448.47 g/mol ) to equilibrate to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.485 mg of the inhibitor in 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, use an ultrasonic bath for 10-15 minutes to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Thawing: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or PBS. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your cell culture plate to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.[6]
-
Mixing: Gently mix the contents of the well by pipetting up and down or by gentle agitation of the plate.
-
Control: Remember to include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples.
Protocol for Shake-Flask Solubility Assay
This protocol can be used to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of the inhibitor in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, add 490 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). Add 10 µL of the 20 mM DMSO stock solution to the buffer. This will give a final concentration of 400 µM with 2% DMSO. Prepare in duplicate.
-
Equilibration: Place the tubes in a shaker or thermomixer and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 to 24 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.
-
Sampling: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Determine the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the inhibitor should be prepared in the same buffer with 2% DMSO.
Visualizations
Caption: Simplified JAK3/STAT signaling pathway and the point of inhibition.
Caption: General workflow for preparing this compound for experiments.
Caption: Decision flowchart for troubleshooting inhibitor precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
minimizing off-target effects of JAK3 covalent inhibitor-1
Technical Support Center: JAK3 Covalent Inhibitor-1
This resource provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, focusing on strategies to understand and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it achieve selectivity?
A1: this compound is a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3) with an IC50 of 11 nM.[1][2] Its selectivity is achieved by targeting a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[3][4][5] This residue is not conserved in other JAK family members (JAK1, JAK2, TYK2), which have a serine at the equivalent position, thus forming the basis for its high selectivity.[3][5] The inhibitor contains an electrophilic "warhead" that forms a stable covalent bond with the thiol group of Cys-909, leading to irreversible inactivation of the enzyme.[3][4][6]
Q2: What are the known or potential off-target kinases for this class of inhibitors?
A2: While designed for high selectivity, the covalent mechanism can lead to off-target effects on other kinases that also possess a reactive cysteine in a structurally analogous position.[3][7] Kinome profiling of similar covalent JAK3 inhibitors has identified potential off-targets such as EGFR, BTK, BMX, ITK, FLT3, and Aurora A (AURKA).[3][8][9] It is crucial to experimentally verify the off-target profile in your specific cellular system.
Q3: How can I distinguish between on-target (JAK3-mediated) and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is critical for data interpretation. A multi-step approach is recommended:
-
Use a structurally distinct JAK3 inhibitor: Compare the phenotype observed with this compound to that of a reversible, non-covalent JAK3 inhibitor. If the phenotype persists with a different chemical scaffold, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: On-target effects should correlate with the IC50 for JAK3 inhibition in cellular assays (e.g., pSTAT5 inhibition). Off-target effects may occur at different concentration ranges.
-
Utilize a negative control compound: If available, use a close chemical analog of the inhibitor that lacks the reactive covalent warhead. This control will not bind covalently and can help differentiate effects due to the core scaffold versus covalent binding.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate JAK3 expression. If the inhibitor's effect is diminished or absent in JAK3-deficient cells, it confirms an on-target mechanism.
Q4: Why is it important to run kinase assays at physiological ATP concentrations?
A4: Most in vitro kinase assays are performed at low ATP concentrations (equal to the Kₘ of ATP) to maximize sensitivity. However, cellular ATP levels are much higher (in the millimolar range).[10][11] For ATP-competitive inhibitors, a high cellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in apparent potency in cells compared to biochemical assays.[10] Running assays at physiological ATP concentrations (e.g., 1 mM) provides a more accurate prediction of the inhibitor's efficacy and selectivity in a cellular environment.[10][11]
Quantitative Data Summary
Table 1: In Vitro Potency & Selectivity of a Representative Covalent JAK3 Inhibitor
| Kinase | IC50 / Ki (nM) | Selectivity vs. JAK3 (Fold) | Citation(s) |
|---|---|---|---|
| JAK3 | 11 | - | [1][2] |
| JAK1 | >2700 (246-fold) | 246 | [1][2] |
| JAK2 | >2700 (246-fold) | 246 | [1][2] |
| TYK2 | Not specified | Not specified |
Data is for "this compound" as reported by vendors. Selectivity is a key feature of this class of inhibitors.
Table 2: Potential Off-Target Kinases for Covalent Inhibitors Targeting Cysteine
| Off-Target Kinase | Cellular Function | Rationale for Off-Target Activity | Citation(s) |
|---|---|---|---|
| EGFR | Cell proliferation, survival | Contains a reactive cysteine (Cys797) in the active site. | [3][7] |
| BTK | B-cell development, signaling | Contains a reactive cysteine (Cys481) in the active site. | [3][7] |
| ITK | T-cell signaling | Belongs to the TEC kinase family with a conserved cysteine. | [8] |
| BMX | Signal transduction, cell survival | Belongs to the TEC kinase family with a conserved cysteine. | [8] |
| FLT3 | Hematopoiesis, cell proliferation | Identified as an off-target in kinome scans of similar inhibitors. | [9] |
| AURKA | Mitosis, cell cycle control | Identified as an off-target in kinome scans of similar inhibitors. |[9] |
Troubleshooting Guide
Issue 1: Unexpected or paradoxical cellular phenotype (e.g., increased toxicity, activation of a pathway).
This common issue can arise from potent off-target inhibition or complex biological responses.[12][13]
-
Step 1: Verify On-Target Engagement: Confirm that the inhibitor is engaging JAK3 in your cells at the concentrations used. The recommended method is a Western blot for phosphorylated STAT5 (pSTAT5), a direct downstream target of JAK3 signaling.[14] A decrease in cytokine-induced pSTAT5 indicates target engagement.
-
Step 2: Perform a Kinome-Wide Scan: To identify potential off-targets, subject the inhibitor to a broad kinome profiling service.[15][16][17] This will provide a comprehensive list of kinases that bind the inhibitor.
-
Step 3: Validate Key Off-Targets: For high-confidence off-targets identified in the kinome scan, use orthogonal methods to validate their inhibition in your cellular system. For example, if AURKA is identified as an off-target, check for mitotic defects consistent with Aurora A inhibition.
-
Step 4: Consult the Literature: Research the functions of validated off-target kinases to determine if their inhibition could explain the observed phenotype.[13]
Issue 2: The inhibitor's potency is much lower in cellular assays than in biochemical assays.
This discrepancy is often due to experimental conditions or cellular factors.[18]
-
Step 1: Check ATP Concentration in Biochemical Assay: As noted in the FAQs, high cellular ATP can compete with the inhibitor.[10] Ensure your biochemical assay conditions are comparable to the cellular environment for a better correlation.
-
Step 2: Assess Cell Permeability: Poor membrane permeability can prevent the inhibitor from reaching its intracellular target.[18] While direct measurement can be complex, inconsistent results across different cell lines might suggest permeability issues.
-
Step 3: Consider Protein Turnover Rate: The effect of a covalent inhibitor is dependent on the re-synthesis of the target protein. If JAK3 has a very high turnover rate in your cell line, the inhibitory effect may appear weaker or less durable.
-
Step 4: Evaluate Cellular Stability: The compound may be unstable or actively metabolized/effluxed by cells.[18]
Experimental Protocols
Protocol 1: Western Blot for Inhibition of IL-2-induced STAT5 Phosphorylation
This protocol assesses the on-target activity of the JAK3 inhibitor in a T-cell line (e.g., Jurkat, CTLL-2).
-
Cell Culture: Culture cells in appropriate media. Starve cells of serum and cytokines for 4-6 hours before the experiment.
-
Inhibitor Pre-incubation: Resuspend cells at 1x10⁶ cells/mL. Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of Interleukin-2 (IL-2) for 15-30 minutes to induce JAK3-mediated STAT5 phosphorylation.[14]
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-STAT5 (Tyr694). Subsequently, strip the membrane and re-probe for total STAT5 as a loading control.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity to determine the IC50 for pSTAT5 inhibition.
Protocol 2: General Workflow for Kinome-Wide Selectivity Profiling
This protocol outlines the general steps involved in using a commercial service to assess inhibitor selectivity.[15][16][19]
-
Compound Submission: Prepare a stock solution of this compound at a high concentration in DMSO. Submit the required amount and concentration to a commercial vendor offering kinome profiling services (e.g., Eurofins Discovery's KINOMEscan, Reaction Biology, Luceome).
-
Assay Selection: Choose the appropriate assay format. Competition binding assays are common and measure the ability of your compound to displace a ligand from the kinase active site.[15] Enzymatic activity assays are also available.[20]
-
Concentration Selection: Select the screening concentration. A single high concentration (e.g., 1 µM or 10 µM) is often used for initial screening to identify potential hits. For more detailed analysis, a dose-response curve against a panel of kinases can be performed.
-
Data Analysis: The service provider will return data, often as percent inhibition or Kᵢ values for a large panel of kinases (typically >400).[15] Results are frequently visualized on a "kinome tree" diagram to show which kinase families are most affected.
-
Interpretation: Analyze the data to identify any kinases that are inhibited with a potency close to that of JAK3. These are your primary off-target candidates requiring further validation.
Visualizations
Caption: The canonical JAK3-STAT5 signaling pathway and the point of covalent inhibition.
Caption: Troubleshooting workflow for deconvoluting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | TargetMol [targetmol.com]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 6. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol (Journal Article) | OSTI.GOV [osti.gov]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 18. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with JAK3 covalent inhibitor-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JAK3 Covalent Inhibitor-1. The information is designed to help address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
Q1: Why is the IC50 value I'm observing for this compound different from the published value?
A1: Discrepancies in IC50 values for covalent inhibitors are a common issue and can arise from several factors related to the nature of covalent inhibition and assay conditions. Unlike reversible inhibitors, the IC50 of a covalent inhibitor is time-dependent.[1][2]
Possible Causes and Solutions:
-
Incubation Time: The IC50 value for an irreversible inhibitor will decrease with longer incubation times as more enzyme becomes covalently modified.[1] Ensure that your pre-incubation time of the enzyme with the inhibitor is consistent with the protocol from which the reference IC50 value was derived. For covalent inhibitors, it's often more informative to determine the kinetic parameters kinact (rate of inactivation) and Ki (inhibition constant) rather than a single IC50 value.[3][4][5]
-
Assay Conditions:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay. If the ATP concentration in your assay is significantly higher than the Km of JAK3 for ATP, you may observe a higher IC50 value. It is recommended to use an ATP concentration at or near the Km for your specific enzyme lot and assay conditions.
-
Enzyme Concentration: In biochemical assays, if the inhibitor concentration is close to the enzyme concentration, the assumption of [I] >> [E] is violated, which can affect the IC50 value. The lower limit of the IC50 in a biochemical assay is typically half the enzyme concentration.[1]
-
-
Inhibitor Integrity:
-
Solubility: this compound is soluble in DMSO.[6] Poor solubility can lead to an artificially high IC50. Ensure the inhibitor is fully dissolved. To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.[6]
-
Stability: Covalent inhibitors can be reactive and may degrade over time, especially in aqueous solutions or after repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment and store the stock solution as recommended by the supplier (e.g., -20°C for up to 1 month in solvent, -80°C for up to 6 months).[6]
-
Q2: I am not observing the expected decrease in STAT5 phosphorylation in my cell-based assay after treatment with this compound. What could be the reason?
A2: A lack of downstream signaling inhibition in a cellular context can be due to several factors, ranging from experimental setup to cellular mechanisms.
Possible Causes and Solutions:
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, issues with compound uptake can occur. If the inhibitor is not efficiently entering the cells, it cannot reach its target. Consider increasing the incubation time or inhibitor concentration. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Protein Turnover: The efficacy of a covalent inhibitor in cells is dependent on the turnover rate of the target protein.[7] If JAK3 is rapidly synthesized in your cell line, the inhibitory effect may be masked. You may need to use higher concentrations or more frequent dosing to maintain inhibition.
-
Experimental Timing: Ensure that the timing of cytokine stimulation and inhibitor treatment is optimal. Typically, cells are pre-incubated with the inhibitor for a specific period (e.g., 1-2 hours) before cytokine stimulation (e.g., IL-2 to stimulate the JAK3 pathway).
-
"Wash-out" Experiment to Confirm Covalent Binding: To confirm that the inhibitor is covalently binding to JAK3 in your cells, you can perform a "wash-out" experiment. Treat the cells with the inhibitor, then wash the cells extensively to remove any unbound inhibitor. If the inhibition of p-STAT5 persists after the wash-out, it indicates covalent target engagement.
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases could paradoxically activate compensatory signaling pathways. It is crucial to use the inhibitor at concentrations where it is selective for JAK3.
Q3: My results are inconsistent between different experimental batches. How can I improve reproducibility?
A3: Inconsistent results often stem from minor variations in experimental procedures. Strict adherence to standardized protocols is key.
Possible Causes and Solutions:
-
Reagent Preparation and Storage:
-
Inhibitor Aliquots: Prepare single-use aliquots of the inhibitor stock solution to avoid repeated freeze-thaw cycles.[6]
-
Reagent Quality: Ensure all reagents, including cytokines, antibodies, and cell culture media, are of high quality and not expired.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Assay Execution:
-
Consistent Timing: Precisely control all incubation times, especially for the inhibitor pre-incubation and cytokine stimulation steps.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations and volumes.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other relevant inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| This compound | JAK3 | IC50: 11 nM | 246-fold vs other JAKs | [6][8][9] |
| Selective JAK3 inhibitor 1 | JAK3 | Ki: 0.07 nM | >4500-fold vs JAK1/JAK2 | [10] |
| JAK1 | Ki: 320 nM | [10] | ||
| JAK2 | Ki: 740 nM | [10] | ||
| PF-06651600 (Ritlecitinib) | JAK3 | IC50: 1.2 nM | ~3,000-fold vs JAK1, ~5,700-fold vs JAK2 | [11] |
IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ kinase assay for JAK3.[12][13]
Materials:
-
Recombinant JAK3 enzyme
-
JAK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Substrate peptide (e.g., PDKtide)[14]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute the JAK3 enzyme and substrate in kinase buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in kinase buffer with 1% DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the inhibitor dilution or vehicle (1% DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for a defined pre-incubation time (e.g., 30-60 minutes) at room temperature. This step is critical for covalent inhibitors.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-STAT5
This protocol provides a general workflow for assessing JAK3 activity in cells by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Cell line expressing JAK3 (e.g., T-cell lines)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total STAT5 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 and loading control signals.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cytokine-dependent cells.
Materials:
-
Cytokine-dependent cell line (e.g., CTLL-2, which proliferates in response to IL-2)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-2)
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density.
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Add the cytokine (e.g., IL-2) to the appropriate wells to stimulate proliferation. Include control wells with no cytokine.
-
-
Incubation:
-
Incubate the plate for a period that allows for sufficient cell proliferation (e.g., 48-72 hours).
-
-
Assay Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Visualizations
JAK/STAT Signaling Pathway
Caption: The JAK3/STAT5 signaling pathway and the point of inhibition.
Experimental Workflow for Assessing Inhibitor Activity
Caption: A typical workflow for characterizing a kinase inhibitor.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | JAK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.de [promega.de]
- 13. JAK3 Kinase Enzyme System Application Note [promega.com]
- 14. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
stability of JAK3 covalent inhibitor-1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JAK3 Covalent Inhibitor-1. The information is designed to help users anticipate and address potential issues related to the inhibitor's stability and use in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in immune responses.[1] It functions by forming a covalent bond with a specific cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its irreversible inhibition.[2] This targeted mechanism of action provides high selectivity for JAK3 over other members of the JAK family.[1][2]
Q2: What are the best practices for storing and handling this compound?
A2: For long-term storage, the powdered form of the inhibitor should be kept at -20°C.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C to maintain stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How can I confirm the activity of my this compound in a cellular assay?
A3: The activity of this compound can be assessed by measuring the inhibition of downstream signaling events mediated by JAK3. A common method is to stimulate cells (e.g., human peripheral blood mononuclear cells - PBMCs) with a JAK3-dependent cytokine like IL-2 and then measure the phosphorylation of STAT5 (pSTAT5) using techniques such as flow cytometry or Western blotting. A dose-dependent decrease in pSTAT5 levels upon treatment with the inhibitor would confirm its activity.[3]
Q4: Is the covalent bond formed by this compound reversible?
A4: The nature of the covalent bond can vary among different inhibitors. While many covalent inhibitors are designed to be irreversible, some can exhibit reversible covalent interactions.[3] For this compound, which has a cyanamide warhead, the interaction with the target cysteine is generally considered to be a stable, irreversible bond under physiological conditions.
Troubleshooting Guide: Stability in Cell Culture Media
A primary concern when working with covalent inhibitors is their stability in the complex environment of cell culture media. The electrophilic "warhead" that forms the covalent bond with the target protein can potentially react with nucleophilic components in the media, leading to inactivation of the inhibitor before it reaches its intracellular target.
Issue: Reduced or inconsistent inhibitor potency in cellular assays.
This could be due to the degradation of this compound in the cell culture medium.
Potential Cause 1: Reaction with Nucleophilic Components in the Media
Cell culture media such as DMEM and RPMI-1640 contain various amino acids and other molecules with nucleophilic groups that could potentially react with the electrophilic cyanamide warhead of the inhibitor.
Table 1: Potentially Reactive Nucleophilic Components in Common Cell Culture Media
| Component Category | Specific Molecule(s) | Potential Nucleophilic Group(s) | Present in DMEM | Present in RPMI-1640 |
| Amino Acids | L-Cysteine / L-Cystine | Thiol (-SH) | Yes | Yes |
| L-Lysine | Epsilon-amino (-NH2) | Yes | Yes | |
| L-Histidine | Imidazole ring | Yes | Yes | |
| L-Arginine | Guanidinium group | Yes | Yes | |
| Vitamins/Other | Glutathione (reduced) | Thiol (-SH) | No | Yes |
| Choline | Hydroxyl (-OH) | Yes | Yes |
Data compiled from various sources detailing the composition of DMEM and RPMI-1640.[4][5][6][7][8][9][10][11]
Troubleshooting Steps & Solutions:
-
Minimize Pre-incubation Time: Reduce the time the inhibitor is incubated in the cell culture medium before being added to the cells. Prepare fresh dilutions of the inhibitor in media immediately before use.
-
Consider Serum-Free Media for Initial Incubation: If your experimental design allows, pre-incubate cells with the inhibitor in a serum-free medium for a short period before adding serum-containing medium. Serum proteins can also contribute to inhibitor instability.
-
Evaluate Different Media Formulations: If you suspect a reaction with a specific media component, consider testing a different medium. For example, RPMI-1640 contains reduced glutathione, a potent nucleophile, which is absent in DMEM.[5] Switching to DMEM might improve stability if glutathione adduct formation is a concern.
-
Perform a Stability Study: To definitively assess the stability of the inhibitor in your specific cell culture medium, you can perform a time-course experiment.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS/MS
This protocol allows for the quantitative measurement of the inhibitor's concentration in cell culture media over time.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM or RPMI-1640) with supplements (e.g., FBS)
-
LC-MS/MS system
-
Acetonitrile with 0.1% formic acid (precipitation solvent)
-
Internal standard (a structurally similar, stable molecule)
-
96-well plates
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the inhibitor into your complete cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium (e.g., 50 µL).
-
Add 3 volumes of ice-cold precipitation solvent containing the internal standard (e.g., 150 µL of acetonitrile with 0.1% formic acid and internal standard) to each aliquot to precipitate proteins.
-
Vortex and centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of the inhibitor versus time to determine its stability profile and half-life in the medium.
Data Presentation:
Table 2: Example Stability Data for this compound in Cell Culture Media
| Time (hours) | Concentration in DMEM (µM) | % Remaining (DMEM) | Concentration in RPMI-1640 (µM) | % Remaining (RPMI-1640) |
| 0 | 1.00 | 100% | 1.00 | 100% |
| 1 | 0.95 | 95% | 0.92 | 92% |
| 2 | 0.91 | 91% | 0.85 | 85% |
| 4 | 0.83 | 83% | 0.75 | 75% |
| 8 | 0.70 | 70% | 0.58 | 58% |
| 24 | 0.45 | 45% | 0.25 | 25% |
(Note: This is hypothetical data for illustrative purposes.)
Visualizations
Caption: The JAK3 signaling pathway is initiated by cytokine binding to the common gamma chain receptor, leading to the activation of JAK1 and JAK3, phosphorylation of STAT proteins, and subsequent gene expression.[12][13][14][15][16] this compound selectively blocks this pathway.
Caption: This workflow outlines the key steps for determining the stability of a small molecule inhibitor in cell culture media using LC-MS/MS analysis.
References
- 1. This compound | JAK | TargetMol [targetmol.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 4. RPMI 1640 - Wikipedia [en.wikipedia.org]
- 5. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. 11875 - RPMI 1640 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 16. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ATP Competition in JAK3 Covalent Inhibitor Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ATP competition in biochemical assays for JAK3 covalent inhibitors. Covalent inhibitors targeting Janus Kinase 3 (JAK3) represent a promising therapeutic strategy, but accurately determining their potency can be complicated by high intracellular ATP concentrations. This guide offers practical solutions and detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my potent JAK3 covalent inhibitor showing weak activity in my biochemical assay?
A1: A common reason for unexpectedly low potency is competition from ATP at the enzyme's active site. Covalent inhibitors, although forming a permanent bond, often rely on initial reversible binding. High concentrations of ATP, the natural substrate for JAK3, can outcompete the inhibitor for this initial binding, leading to an underestimation of the inhibitor's true potency. Assays conducted at high ATP concentrations (e.g., 1 mM) may show significantly higher IC50 values compared to those performed at or near the ATP Kₘ for JAK3.[1][2][3]
Q2: How does pre-incubation of the inhibitor with the enzyme affect the IC50 value?
A2: Pre-incubating the covalent inhibitor with the JAK3 enzyme in the absence of ATP allows the inhibitor to form a covalent bond without competition. This typically results in a time-dependent decrease in the IC50 value.[1][4] If you observe a significant shift in potency after pre-incubation, it strongly suggests your compound is acting as a covalent inhibitor and that ATP competition is a factor in your standard assay format.
Q3: What is the significance of the Cys909 residue in JAK3 for covalent inhibition?
A3: JAK3 possesses a unique cysteine residue (Cys909) in its ATP-binding site, which is not present in other JAK family members.[5][6][7] This residue serves as a target for electrophilic "warheads" on covalent inhibitors, allowing for the formation of a specific and irreversible bond.[8] This targeted covalent interaction is a key strategy for achieving selectivity for JAK3 over other highly homologous JAK kinases.[1][5]
Q4: Can I use a standard kinase assay protocol for my JAK3 covalent inhibitor?
A4: While standard protocols can be a starting point, they often need modification for covalent inhibitors. Key considerations include the pre-incubation time of the inhibitor with the enzyme and the ATP concentration. For covalent inhibitors, it's crucial to assess time-dependent inhibition and the effect of varying ATP concentrations to fully characterize the compound's mechanism and potency.[4][9][10]
Q5: My IC50 value is still high even after pre-incubation. What else could be the issue?
A5: Several factors could contribute to this:
-
Inhibitor Stability: Ensure your compound is stable under the assay conditions (buffer, temperature, time).
-
Enzyme Activity: Verify the activity of your JAK3 enzyme preparation.
-
Assay Components: Some buffer components, like high concentrations of reducing agents (e.g., DTT), could potentially interfere with the covalent reaction.[11]
-
Reversible Binding Affinity: The initial non-covalent binding affinity (Kᵢ) of the inhibitor is also crucial. If this is weak, the inhibitor may not efficiently occupy the active site to facilitate the covalent reaction, even with pre-incubation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value for a known potent covalent inhibitor | High ATP concentration in the assay is outcompeting the inhibitor. | 1. Reduce the ATP concentration to the Kₘ value for JAK3 (~1 µM).[1][3] 2. Perform a pre-incubation step with the inhibitor and enzyme before adding ATP.[1] |
| Inconsistent IC50 values between experiments | Variable pre-incubation times or temperatures. | Standardize the pre-incubation time and temperature across all experiments. A time-course experiment can determine the optimal pre-incubation duration. |
| No significant change in IC50 with pre-incubation | The inhibitor may not be a covalent binder, or the covalent reaction is extremely fast or slow. | 1. Confirm the covalent mechanism using mass spectrometry to detect adduct formation.[1] 2. Perform a washout experiment to assess the reversibility of inhibition.[4] |
| Assay signal is low or absent | Inactive enzyme or issue with detection reagents. | 1. Test the activity of the JAK3 enzyme with a known reversible inhibitor as a positive control.[13] 2. Ensure that the detection reagents are fresh and prepared correctly. |
| High background signal | Non-specific binding or contaminated reagents. | 1. Run control experiments without the enzyme or inhibitor. 2. Ensure all reagents and plates are free from contamination. |
Quantitative Data Summary
The following tables summarize key parameters for consideration when designing and troubleshooting JAK3 covalent inhibitor assays.
Table 1: Influence of ATP Concentration on Inhibitor Potency (IC50)
| Inhibitor | Assay Condition | Reported IC50 (nM) | Reference |
| Compound 1 | Pre-incubated with JAK3, then 1 mM ATP added | >50,000 | [1][3] |
| Compound 1 | Pre-incubated with JAK3 and peptide, then 1 mM ATP added | 300 - 40 | [1] |
| Compound 9 | Biochemical Assay | 69 | [5] |
| Compound 32 | 1 mM ATP | Overcame competition | [12] |
Table 2: ATP Kₘ Values for JAK Family Kinases
| Kinase | ATP Kₘ (µM) |
| JAK1 | ~10-100 |
| JAK2 | ~10-100 |
| JAK3 | ~1 |
| TYK2 | ~10-100 |
Note: Kₘ values can vary depending on the specific assay conditions and substrate used. It is recommended to determine the Kₘ for your specific assay system.
Experimental Protocols
Protocol 1: Determining Time-Dependent Inhibition of a JAK3 Covalent Inhibitor
This protocol is designed to assess whether an inhibitor exhibits time-dependent inhibition, a characteristic of covalent binding.
-
Reagent Preparation:
-
Prepare a 2X stock of JAK3 enzyme in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Prepare serial dilutions of the covalent inhibitor in assay buffer.
-
Prepare a 2X stock of the substrate peptide and ATP in assay buffer. The ATP concentration should be at the Kₘ for JAK3.
-
-
Pre-incubation:
-
In a 384-well plate, add the inhibitor dilutions and the JAK3 enzyme stock.
-
Incubate the plate at room temperature for varying time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Kinase Reaction:
-
At the end of each pre-incubation time point, initiate the kinase reaction by adding the 2X substrate/ATP mix.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the signal using an appropriate method, such as ADP-Glo™ Kinase Assay.[13]
-
-
Data Analysis:
-
Plot the inhibitor concentration versus the signal for each pre-incubation time point and calculate the IC50 value. A decrease in IC50 with increased pre-incubation time indicates time-dependent inhibition.
-
Protocol 2: Assessing ATP Competition
This protocol helps to determine if an inhibitor's potency is affected by ATP concentration.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Setup (Two Conditions):
-
Condition A (Low ATP): Prepare a 2X substrate/ATP mix with ATP at the Kₘ concentration.
-
Condition B (High ATP): Prepare a 2X substrate/ATP mix with ATP at a high concentration (e.g., 1 mM).
-
-
Pre-incubation and Kinase Reaction:
-
Perform a fixed pre-incubation of the enzyme and inhibitor (e.g., 60 minutes).
-
Initiate the kinase reaction by adding either the low ATP or high ATP substrate mix.
-
Incubate for a fixed time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Detect the signal as described previously.
-
Calculate and compare the IC50 values obtained under low and high ATP conditions. A significant rightward shift in the IC50 curve at high ATP concentration confirms ATP-competitive binding.[1]
-
Visualizations
Caption: JAK-STAT signaling pathway and the mechanism of JAK3 covalent inhibition.
Caption: Workflow for assessing ATP competition in covalent inhibitor assays.
Caption: Troubleshooting logic for high IC50 values in JAK3 covalent inhibitor assays.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic covalent inhibitors selectively target Jak3 through an active site thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.de [promega.de]
Technical Support Center: Time-Dependent Inhibition Kinetics of JAK3 Covalent Inhibitor-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the time-dependent inhibition kinetics of JAK3 Covalent Inhibitor-1.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound.
| Question | Answer & Troubleshooting Steps |
| Why do I observe a shift in the IC50 value of this compound with varying pre-incubation times? | This is expected behavior for a covalent inhibitor. The time-dependent increase in potency (lower IC50) reflects the covalent modification of the target, which is a time- and concentration-dependent process. Troubleshooting: To accurately determine the potency of a covalent inhibitor, it is crucial to measure the inhibition at multiple pre-incubation time points. For routine screening, a fixed, sufficiently long pre-incubation time should be established to ensure the reaction reaches near completion. For detailed kinetic characterization, determining the rate of inactivation (k_inact) and the inhibitor affinity (K_I) is recommended over a single IC50 value.[1] |
| My k_inact/K_I values are not reproducible. What are the potential causes? | Reproducibility issues in k_inact/K_I determination can arise from several factors: 1. Enzyme Instability: Ensure the JAK3 enzyme is stable over the entire course of the experiment. Run a control with enzyme alone to check for any loss of activity over time. 2. Substrate Depletion: If the substrate concentration changes significantly during the assay, it can affect the calculated kinetic parameters. Ensure that less than 10-15% of the substrate is consumed in the reaction. 3. Inaccurate Reagent Concentrations: Precisely determine the concentrations of the enzyme, substrate, and inhibitor. 4. Assay Conditions: Maintain consistent buffer composition, pH, and temperature across all experiments. |
| How can I confirm that the inhibition is truly covalent? | Several methods can be employed to confirm covalent modification: 1. Wash-out Experiments: Incubate cells or the enzyme with the inhibitor, then wash thoroughly to remove any unbound inhibitor. If the inhibitory effect persists after washing, it suggests a covalent interaction. 2. Mass Spectrometry: Use mass spectrometry to detect the covalent adduct of the inhibitor with the JAK3 protein. This provides direct evidence of covalent bond formation.[2] 3. Jump Dilution: A rapid dilution of the enzyme-inhibitor complex should not lead to a rapid recovery of enzyme activity if the inhibition is covalent and irreversible. |
| I am observing off-target effects in my cell-based assays. How can I investigate this? | Off-target effects are a common concern with kinase inhibitors. To investigate this: 1. Kinome Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-targets. 2. Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype with that of other known, selective JAK3 inhibitors. 3. Rescue Experiments: If the off-target is known, try to rescue the phenotype by overexpressing the off-target or using a specific activator. 4. Control Compounds: Use a structurally similar but inactive analog of your inhibitor as a negative control in cellular assays. |
| What is the appropriate ATP concentration to use in the kinase assay? | The ATP concentration should be close to the Michaelis-Menten constant (Km) of JAK3 for ATP. Using an ATP concentration at or near the Km allows for sensitive detection of ATP-competitive inhibitors. If the goal is to determine the inhibitor's mechanism of action relative to ATP, varying the ATP concentration can be informative. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| IC50 (JAK3) | 11 nM[3][4] | Potent inhibition of Janus kinase 3. |
| Selectivity | 246-fold vs other JAKs[3][4] | Demonstrates high selectivity for JAK3 over other members of the Janus kinase family. |
| k_inact/K_I | Varies by compound | This second-order rate constant is a more accurate measure of covalent inhibitor potency than IC50.[5] |
Table 2: Cellular Activity
| Assay | Cell Line | IC50 | Notes |
| p-STAT5 Inhibition (IL-2 stimulated) | Human PBMCs | 206 ± 11 nM[6] | Demonstrates inhibition of the JAK3-dependent IL-2 signaling pathway. |
| p-STAT6 Inhibition (IL-4 stimulated) | Ramos B cells | 58 ± 10 nM[6] | Shows activity against the JAK3-mediated IL-4 signaling pathway. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Time-Dependent IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at various pre-incubation times.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microplate, add the JAK3 enzyme to each well containing the serially diluted inhibitor.
-
Pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (at a concentration close to the Km for JAK3).
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each time point.
Protocol 2: Determination of k_inact and K_I
Objective: To determine the kinetic parameters of inactivation (k_inact) and inhibitor affinity (K_I).
Materials:
-
Same as for Protocol 1.
Procedure:
-
Prepare a range of concentrations for this compound.
-
For each inhibitor concentration, mix the inhibitor with the JAK3 enzyme.
-
At various time points, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mix containing the substrate peptide and ATP to measure the residual enzyme activity.
-
Measure the initial reaction rates for each time point and inhibitor concentration.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The slope of this line will give the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit this data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
Protocol 3: Cellular Assay for p-STAT5 Inhibition
Objective: To assess the ability of this compound to block IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Recombinant human IL-2
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Anti-phospho-STAT5 (p-STAT5) antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human IL-2 for a short period (e.g., 15-30 minutes).
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-p-STAT5 antibody.
-
Analyze the samples using a flow cytometer to quantify the levels of p-STAT5.
-
Calculate the percentage of inhibition of p-STAT5 for each inhibitor concentration and determine the IC50 value.
Visualizations
JAK3 Signaling Pathway
The following diagram illustrates the canonical JAK3 signaling pathway, which is activated by cytokines that utilize the common gamma chain (γc) receptor subunit.[4][7][8][9][10]
Caption: Canonical JAK3 signaling pathway initiated by cytokine binding.
Experimental Workflow for k_inact/K_I Determination
This diagram outlines the key steps in determining the kinetic parameters of a covalent inhibitor.
Caption: Workflow for determining k_inact and K_I of a covalent inhibitor.
Troubleshooting Logic for Time-Dependent IC50 Shifts
This diagram provides a logical flow for troubleshooting unexpected results in time-dependent IC50 experiments.
Caption: Troubleshooting logic for time-dependent IC50 shifts.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 6. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of JAK3 Covalent Inhibitor-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of JAK3 Covalent Inhibitor-1 in primary cells. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3).[1] It functions by forming a covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of JAK3.[2][3][4] This unique cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), which contributes to the inhibitor's high selectivity.[2] By covalently binding to JAK3, the inhibitor permanently blocks its kinase activity, thereby inhibiting downstream signaling pathways, primarily the JAK/STAT pathway, which is crucial for cytokine-mediated immune responses.[5][6][7]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
A2: Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. Assessing cytotoxicity in primary cells is crucial for several reasons:
-
Predictive Toxicology: It helps in the early identification of potential toxic effects on normal, healthy cells, which is a critical step in drug development.
-
On-Target vs. Off-Target Effects: It allows for the differentiation between cell death caused by the intended inhibition of JAK3 (on-target cytotoxicity) and cell death resulting from unintended interactions with other cellular components (off-target cytotoxicity).[8]
-
Therapeutic Index Estimation: Determining the concentration at which the inhibitor is cytotoxic to normal cells versus the concentration at which it is effective against target cells (e.g., in autoimmune diseases or leukemia) is essential for establishing a therapeutic window.
Q3: What are the expected outcomes of JAK3 inhibition in primary immune cells?
A3: JAK3 is predominantly expressed in hematopoietic cells and plays a key role in lymphoid development and function.[9][10] Inhibition of JAK3 is expected to block signaling downstream of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[9] This can lead to the suppression of proliferation and function of various immune cells, including T-cells, B-cells, and NK cells.[11] For instance, inhibition of IL-2 signaling in T-cells can block their proliferation.[5]
Q4: What are the key considerations when designing a cytotoxicity study for a covalent inhibitor?
A4: Covalent inhibitors have unique properties that require special consideration in experimental design:
-
Time-Dependent Effects: Due to the irreversible binding, the inhibitory and potential cytotoxic effects can be time-dependent.[12][13] It is important to assess cytotoxicity at multiple time points to capture the full effect of the inhibitor.
-
Washout Experiments: To confirm covalent binding and its long-lasting effects, washout experiments can be performed. In these experiments, cells are incubated with the inhibitor for a specific period, after which the inhibitor is removed from the medium, and the cells are monitored for an extended period.
-
Distinguishing Cytotoxicity from Cytostasis: It is important to determine whether the inhibitor is causing cell death (cytotoxicity) or merely inhibiting cell proliferation (cytostasis). Assays that measure both cell viability and cell number are useful for this purpose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control (e.g., DMSO) | 1. High concentration of the vehicle. 2. Poor quality of the vehicle. 3. Primary cells are sensitive to the vehicle. | 1. Ensure the final concentration of the vehicle is low (typically ≤0.1%) and consistent across all wells. 2. Use a high-purity, sterile-filtered vehicle. 3. Perform a vehicle toxicity titration curve to determine the maximum non-toxic concentration for your specific primary cells. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent cytotoxicity observed | 1. The inhibitor is not cytotoxic at the tested concentrations. 2. The incubation time is too short for the covalent inhibitor to exert its effect. 3. The chosen cytotoxicity assay is not sensitive enough. 4. The inhibitor has degraded. | 1. Test a wider range of concentrations, including higher concentrations. 2. Increase the incubation time (e.g., 24, 48, and 72 hours) to account for the time-dependent nature of covalent inhibition.[12][13] 3. Try a more sensitive cytotoxicity assay (e.g., a fluorescence or luminescence-based assay). 4. Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions for each experiment. |
| High cytotoxicity at all inhibitor concentrations | 1. Off-target effects at high concentrations. 2. The inhibitor is highly potent and cytotoxic to the specific primary cells. | 1. Perform a kinome scan to identify potential off-targets.[6][9] Compare the cytotoxicity profile with that of a non-covalent, selective JAK3 inhibitor. 2. Test a lower range of concentrations to determine the IC50 for cytotoxicity. |
| Discrepancy between inhibition of JAK3 signaling and cytotoxicity | 1. Inhibition of JAK3 signaling is not leading to cell death within the experimental timeframe (cytostatic effect). 2. The cells have redundant survival pathways that compensate for JAK3 inhibition. | 1. Use an assay that measures cell proliferation (e.g., CFSE or BrdU incorporation) in parallel with a cytotoxicity assay. 2. Investigate the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK) upon JAK3 inhibition. |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs by adding them to a new 50 mL tube with sterile PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Cytotoxicity Assessment using a Luminescence-Based ATP Assay
This protocol provides a method to assess cell viability by measuring intracellular ATP levels. A decrease in ATP is indicative of cytotoxicity.
Materials:
-
Isolated primary cells (e.g., PBMCs or purified T-cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well white, clear-bottom assay plates
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the primary cells in the 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well) in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Add 100 µL of the compound dilutions or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Quantitative Data
The following tables summarize representative data for covalent JAK3 inhibitors in primary cells. Note that specific cytotoxicity data for "this compound" is not publicly available. The data presented here is from similar selective covalent JAK3 inhibitors and should be used as a reference.
Table 1: Inhibitory Activity of a Selective Reversible Covalent JAK3 Inhibitor (Compound 1) in Human PBMCs [5]
| Assay | Cell Type | Stimulant | IC50 (nM) |
| pSTAT5 Inhibition | Human PBMCs | IL-2 | 206 ± 11 |
| IFNγ Secretion | Human PBMCs | IL-2 | 248 ± 8 |
Table 2: Selectivity Profile of a Covalent JAK3 Inhibitor (Compound 9) [9]
| Kinase | IC50 (nM) |
| JAK3 | 69 (cellular) |
| FLT3 | 13 |
| TTK | 49 |
| TXK | 36 |
| BLK | 157 |
Signaling Pathways and Experimental Workflows
JAK3/STAT Signaling Pathway
Caption: The JAK3/STAT signaling pathway and the point of intervention by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol (Journal Article) | OSTI.GOV [osti.gov]
- 4. Tricyclic covalent inhibitors selectively target Jak3 through an active site thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 6. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The JAK3 inhibitor CP-690550 selectively reduces NK and CD8+ cell numbers in cynomolgus monkey blood following chronic oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Development of Highly Selective JAK3 Covalent Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the development of highly selective covalent inhibitors for Janus Kinase 3 (JAK3).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective JAK3 inhibitors?
A1: The main difficulty stems from the high degree of structural conservation within the ATP-binding sites of the four Janus kinase family members (JAK1, JAK2, JAK3, and TYK2).[1][2][3] This similarity makes it challenging for traditional ATP-competitive inhibitors to selectively target JAK3 without affecting other JAK isoforms, potentially leading to off-target effects.[1][4]
Q2: What is the most effective strategy to overcome this selectivity challenge?
A2: The most successful strategy is to design targeted covalent inhibitors that exploit a unique cysteine residue, Cys909, present in the ATP-binding site of JAK3.[1][3] This residue is absent in the other JAK family members.[1] By incorporating an electrophilic "warhead" (like an acrylamide group) into the inhibitor, a covalent bond can be formed with the thiol group of Cys909, leading to irreversible inhibition and high selectivity.[2][5]
Q3: My covalent inhibitor is selective against other JAKs, but shows activity against other kinases. What are common off-targets?
A3: While targeting Cys909 provides selectivity within the JAK family, other kinases in the human kinome also possess a similarly positioned cysteine that can be targeted.[2] Common off-targets for JAK3 covalent inhibitors can include EGFR, BTK, and members of the TEC kinase family.[1][2] Kinome-wide screening is essential to identify and subsequently design away from these unintended targets.[1][6] For example, the covalent inhibitor compound 9 showed off-target activity against FLT3 and several TEC-family kinases.[1]
Q4: How does the kinetic profile of an irreversible covalent inhibitor differ from a reversible one?
A4: Unlike reversible inhibitors, which bind and dissociate from their target, irreversible covalent inhibitors form a stable, permanent bond.[2][7] This results in time-dependent inhibition. Consequently, a standard IC50 value can be misleading as it will change with incubation time.[2][8] A more accurate measure of potency for an irreversible inhibitor is the inactivation efficiency, expressed as k_inact/K_I .[8]
Q5: What is a kinome selectivity score (S-score) and how is it interpreted?
A5: A kinome selectivity score is a quantitative measure of a compound's selectivity. It is determined by screening the inhibitor against a large panel of kinases (e.g., over 460) at a specific concentration.[1] The score represents the percentage of kinases that are inhibited beyond a certain threshold. A lower S-score indicates higher selectivity. For example, the covalent JAK3 inhibitor compound 45 was found to have an excellent S(5) score of 0.01 at a concentration of 100 nM, indicating it inhibited very few other kinases in the panel.[1]
Troubleshooting Guides
Problem 1: My inhibitor shows poor selectivity against other JAK family members in biochemical assays.
-
Possible Cause: The inhibitor's scaffold may have a high non-covalent affinity for the conserved features of the JAK ATP-binding pocket, overriding the selectivity gained from the covalent interaction.
-
Suggested Solutions:
-
Redesign the Scaffold: Modify the inhibitor's core structure to reduce non-covalent interactions that are common across all JAK family members. The goal is to rely more on the specific covalent bond with Cys909 for potency.
-
Optimize Warhead Positioning: Use structural modeling or co-crystal structures to ensure the electrophilic warhead is optimally positioned to react with JAK3's Cys909 and not with residues in other JAKs.[9]
-
Vary the Warhead: Experiment with different electrophilic groups. For instance, reversible-covalent warheads like cyano-acrylamides have been used to achieve high selectivity.[10]
-
Problem 2: My inhibitor is potent biochemically, but shows weak or no activity in cell-based assays.
-
Possible Causes:
-
Poor cell membrane permeability.
-
High plasma protein binding in culture media.
-
Rapid metabolism or degradation of the compound in the cellular environment.
-
The compound is a substrate for cellular efflux pumps.
-
-
Suggested Solutions:
-
Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP), solubility, and polar surface area to predict its permeability.
-
Conduct Cellular Permeability Assays: Use assays like the Caco-2 permeability assay to directly measure the compound's ability to cross cell membranes.
-
Confirm Target Engagement in Cells: Use techniques like Western blotting to check for the inhibition of STAT phosphorylation downstream of JAK3 activation (e.g., pSTAT5 or pSTAT6) to confirm the inhibitor is reaching and engaging its target in the cell.[11]
-
Evaluate Compound Stability: Incubate the inhibitor in cell culture media and measure its concentration over time using LC-MS to check for degradation.
-
Problem 3: I am getting inconsistent IC50 values for my covalent inhibitor.
-
Possible Cause: The IC50 of an irreversible inhibitor is highly dependent on the pre-incubation time of the enzyme and inhibitor before the reaction is initiated with ATP.[2][8] Longer incubation times will result in lower IC50 values.
-
Suggested Solutions:
-
Standardize Incubation Time: For routine screening, use a consistent and clearly reported pre-incubation time for all assays to ensure data comparability.
-
Determine Kinetic Constants: For lead compounds, perform kinetic experiments to determine the second-order rate constant of inactivation (k_inact/K_I). This parameter is a time-independent measure of inhibitor efficiency and is more appropriate for characterizing irreversible inhibitors.[8] This involves measuring the rate of enzyme inactivation at various inhibitor concentrations.
-
Data Presentation
Table 1: Comparative Potency and Selectivity of Representative JAK Inhibitors
| Compound | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity for JAK3 vs other JAKs | Reference |
| Tofacitinib | Reversible | Potent | Potent | Potent | - | Pan-JAK inhibitor | [1] |
| PF-956980 | Reversible | - | - | 4 | - | Selective vs a panel of 30 kinases | [12] |
| Compound 9 | Covalent | > 3,000 | > 3,000 | 69 (cellular) | - | Highly Selective | [1] |
| Compound 45 | Covalent | - | - | 13 (biochemical) | - | Highly Selective | [1] |
| Z583 | Covalent | > 10,000 | > 10,000 | 10.84 | > 10,000 | >920-fold | [6] |
| Ritlecitinib | Covalent | > 10,000 | > 10,000 | 33.1 | > 10,000 | Highly Selective | [6] |
Note: IC50 values can vary based on assay conditions, particularly ATP concentration.
Table 2: Kinome Selectivity Profile of Covalent Inhibitor Z583
| Parameter | Value | Interpretation | Reference |
| Kinases Screened | 463 | Broad kinome-wide assessment. | [6] |
| Inhibitor Concentration | 0.1 µM | Standard concentration for selectivity screening. | [6] |
| Selectivity Score (S-score) | 0.01 | Indicates excellent selectivity, binding to only a very small fraction of the tested kinome. | [6] |
| Potential Off-Targets | TEC family kinases | Identified as potential off-targets, which may require further optimization. | [6] |
Experimental Protocols
Protocol 1: In Vitro JAK Kinase Inhibition Assay (Biochemical Potency)
This protocol is a generalized method for determining the biochemical potency (IC50) of a test compound against purified JAK enzymes.[13][14]
-
Reagents & Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35).[15]
-
ATP.
-
Test inhibitor (serially diluted in DMSO).
-
Detection reagent (e.g., Kinase-Glo® Max, which measures remaining ATP).
-
White 96-well or 384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Add 5 µL of each dilution to the assay plate wells. For control wells, add 5 µL of buffer with DMSO.
-
Prepare a master mix containing the kinase assay buffer, substrate peptide, and the specific JAK enzyme.
-
Add 20 µL of the enzyme/substrate mix to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the covalent inhibitor to bind to the enzyme. This step is critical and must be kept consistent.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be close to the Michaelis constant (Km) for accurate IC50 determination.
-
Incubate the plate at 30°C for a fixed time (e.g., 45-60 minutes).[16]
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for JAK3 Activity (pSTAT Western Blot)
This protocol assesses the ability of an inhibitor to block cytokine-induced JAK3 signaling in a cellular context.
-
Reagents & Materials:
-
A suitable cell line (e.g., Ba/F3 cells engineered to depend on JAK3 signaling, or human T-cells).[1]
-
Cell culture medium.
-
Cytokine to stimulate JAK3 (e.g., Interleukin-2 [IL-2] or Interleukin-4 [IL-4]).[17][18]
-
Test inhibitor.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5; secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Plate cells and starve them of serum/cytokines for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for 15-30 minutes to activate the JAK3/STAT5 pathway.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against pSTAT5.
-
Wash and incubate with the secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
Strip the membrane and re-probe for total STAT5 as a loading control.
-
Quantify band intensities to determine the dose-dependent inhibition of STAT5 phosphorylation.
-
Visualizations
Caption: The JAK3 signaling pathway, which is critical for lymphocyte function.
Caption: Experimental workflow for developing a selective JAK3 covalent inhibitor.
Caption: Logical diagram of the challenge and solution in JAK3 inhibitor design.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Janus kinase 3 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Comparison: JAK3 Covalent Inhibitor-1 vs. Tofacitinib in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Janus Kinase Inhibitors
In the landscape of targeted therapies for autoimmune and inflammatory diseases, the Janus kinase (JAK) family of enzymes presents a critical control point for cytokine signaling and subsequent immune cell activation. T-cell activation, a cornerstone of the adaptive immune response, is heavily reliant on JAK-mediated pathways. This guide provides a detailed comparison of two distinct inhibitors targeting this pathway: the pan-JAK inhibitor tofacitinib and the highly selective JAK3 covalent inhibitor-1. We will delve into their mechanisms of action, comparative potency, and impact on T-cell function, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Modes
Tofacitinib , the first FDA-approved JAK inhibitor for rheumatoid arthritis, acts as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of multiple JAK isoforms.[1] Its therapeutic effects are primarily attributed to the inhibition of JAK1 and JAK3, thereby disrupting the signaling of a broad range of cytokines crucial for T-cell development, proliferation, and differentiation.[1][2]
This compound , on the other hand, represents a more targeted approach. It is a potent and selective covalent inhibitor of JAK3.[3] This class of inhibitors achieves its selectivity by forming a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3, a feature not present in other JAK family members.[1][4] This irreversible or slowly reversible binding leads to a durable and highly specific inhibition of JAK3 activity.[5]
Signaling Pathway Intervention
Both inhibitors ultimately modulate the JAK-STAT signaling pathway, a critical cascade in T-cell activation. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression, leading to T-cell proliferation and differentiation. Tofacitinib, by inhibiting multiple JAKs, casts a wider net on this pathway. In contrast, this compound's effect is precisely focused on the signaling complexes involving JAK3.
Quantitative Comparison of Inhibitory Potency
Direct head-to-head studies of this compound and tofacitinib in the same assays are limited. The following tables summarize available data from independent studies to provide a comparative overview.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | JAK3 | 11[3] | 246-fold vs other JAKs[3] |
| Tofacitinib | JAK1/JAK3 combination | 56[6] | Pan-JAK inhibitor[1] |
| JAK1/JAK2 combination | 406[6] | ||
| JAK2/JAK2 combination | 1377[6] |
Table 2: Cellular Activity in T-Cell Models
| Inhibitor | Assay | Cell Type | IC50 (nM) |
| Covalent JAK3 Inhibitor (Compound 1) | IL-2 stimulated STAT5 phosphorylation | Human PBMCs | 206 ± 11 |
| IL-4 stimulated STAT6 phosphorylation | Ramos B cells | 58 ± 10 | |
| IL-2 driven IFN-γ secretion | Human PBMCs | 248 ± 8 | |
| Tofacitinib | IL-2 stimulated STAT5 phosphorylation | CD4+ T-cells | Potent inhibition observed[7] |
| IL-4 stimulated STAT6 phosphorylation | CD4+ T-cells | Potent inhibition observed[7] | |
| IL-15 stimulated STAT5 phosphorylation | CD4+ T-cells | Potent inhibition observed[7] | |
| IL-21 stimulated STAT1/3 phosphorylation | CD4+ T-cells | Potent inhibition observed[7] | |
| T-cell Proliferation (PHA-stimulated) | Human PBMCs | Markedly reduced at 100 nM[8] |
Note: Data for the covalent JAK3 inhibitor is for a representative compound ("Compound 1") from a series of potent and selective inhibitors and not necessarily "this compound."[5] Data for tofacitinib's effect on STAT phosphorylation in CD4+ T-cells is presented as significant inhibition rather than specific IC50 values in the cited study.[7]
Impact on T-Cell Activation and Cytokine Production
Tofacitinib has been shown to broadly suppress T-cell activation. It inhibits the polarization of CD4+ T-cells to the Th1 phenotype and reduces the production of key inflammatory cytokines such as IFN-γ and IL-17.[8][9] Furthermore, it can impair the proliferation of both CD4+ and CD8+ T-cells.[8][10] In vivo studies in rheumatoid arthritis patients have demonstrated that tofacitinib treatment leads to a significant decrease in cytokine-induced STAT phosphorylation across various T-cell populations.[7][11][12]
JAK3 covalent inhibitors , due to their high selectivity, are expected to primarily impact signaling pathways dependent on JAK3. This includes the signaling of cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are all critical for T-cell function.[1] Experimental data with a representative covalent inhibitor confirms the potent inhibition of IL-2 and IL-4-mediated signaling and subsequent IFN-γ production. The selective inhibition of JAK3 is hypothesized to offer a more targeted immunosuppressive effect with potentially fewer side effects compared to pan-JAK inhibitors.[4]
Experimental Protocols
Below are generalized methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a recombinant JAK enzyme, a suitable substrate (e.g., a peptide), and a buffer solution.
-
Inhibitor Addition: The test compound (this compound or tofacitinib) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate or consumed ATP is quantified using various methods, such as radioactivity, fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[13]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within cells.
Methodology:
-
Cell Culture: Primary T-cells or a relevant cell line are cultured.
-
Inhibitor Treatment: Cells are pre-incubated with different concentrations of the inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-4) to induce JAK-STAT signaling.[5]
-
Cell Lysis or Fixation/Permeabilization: For analysis by western blot, cells are lysed. For flow cytometry, cells are fixed and permeabilized to allow antibody entry.
-
Detection: The levels of phosphorylated STAT proteins are measured using phospho-specific antibodies, either by western blotting or flow cytometry.[5]
-
Data Analysis: The reduction in the phospho-STAT signal in the presence of the inhibitor is quantified to determine potency.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to a stimulus.
Methodology:
-
Cell Labeling: Isolated T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[14]
-
Inhibitor and Stimulation: The labeled cells are cultured with a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) in the presence of varying concentrations of the inhibitor.
-
Incubation: The cells are incubated for several days to allow for cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. With each cell division, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.
-
Data Analysis: The proliferation of T-cells is assessed by the appearance of distinct peaks of decreasing fluorescence, each representing a successive generation of cell division. The inhibition of proliferation is determined by the reduction in the number of cells that have undergone division.
Conclusion
Both tofacitinib and this compound are effective modulators of T-cell activation through their inhibition of the JAK-STAT pathway. Tofacitinib, as a pan-JAK inhibitor, offers broad immunosuppression by targeting multiple cytokine signaling pathways. In contrast, this compound provides a highly selective approach, primarily targeting JAK3-dependent signaling, which is critical for lymphocyte function. The choice between a broad-spectrum and a highly targeted inhibitor will depend on the specific therapeutic goals and the desired balance between efficacy and potential off-target effects. The data presented here, while not from direct comparative studies, highlights the distinct profiles of these two classes of JAK inhibitors, providing a valuable resource for researchers in the field.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. This compound | JAK | TargetMol [targetmol.com]
- 4. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 6. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Preclinical Comparison of a Novel Covalent JAK3 Inhibitor and Ruxolitinib in Myelofibrosis Models
Disclaimer: This comparative guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information presented for "JAK3 Covalent Inhibitor-1" is based on the known mechanisms of covalent JAK3 inhibitors and extrapolated for a myelofibrosis context, as direct preclinical comparative studies with ruxolitinib in myelofibrosis models are not publicly available for a specific agent named "this compound." Ruxolitinib is an approved medication for myelofibrosis, and its data are derived from published preclinical and clinical studies.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling as a central driver of MF pathogenesis has led to the development of targeted therapies. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, was the first JAK inhibitor approved for the treatment of myelofibrosis and has become a cornerstone of therapy.[1][2][3] However, the exploration of more selective JAK inhibitors continues, with the aim of improving efficacy and safety profiles. This guide provides a preclinical comparison of ruxolitinib with a hypothetical selective covalent inhibitor of JAK3, termed "this compound," in the context of myelofibrosis models.
Mechanism of Action
Ruxolitinib is an ATP-competitive inhibitor of both JAK1 and JAK2.[4][5] Its therapeutic effects in myelofibrosis are attributed to the dampening of cytokine signaling that is mediated by these two kinases, leading to reduced inflammation, cell proliferation, and extramedullary hematopoiesis.[6][7]
In contrast, a covalent JAK3 inhibitor would offer a distinct mechanism. JAK3 is unique among the JAK family in that its expression is largely restricted to hematopoietic cells and it possesses a cysteine residue (Cys909) in its ATP-binding site that can be targeted by covalent inhibitors.[8][9][10] This allows for a highly selective and potentially irreversible inhibition of JAK3, which plays a crucial role in signaling for a subset of cytokines important for lymphocyte development and function. While not the primary driver of myelofibrosis, targeting JAK3 could offer a more nuanced immunomodulatory approach.
Signaling Pathway Overview
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation. In myelofibrosis, this pathway is constitutively active.
Caption: JAK-STAT pathway and points of inhibition.
Preclinical Efficacy in Myelofibrosis Models
The following tables summarize the reported preclinical data for ruxolitinib and the projected efficacy of a selective JAK3 covalent inhibitor in established murine models of myelofibrosis.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| Ruxolitinib | JAK1 | 3.3[6] | Potent inhibitor of JAK1 and JAK2, with minimal activity against JAK3 (IC50 = 428 nM).[6] |
| JAK2 | 2.8[6] | ||
| This compound (Projected) | JAK3 | <10 | High selectivity for JAK3 over other JAK family members due to covalent binding to Cys909.[8][9] |
Table 2: In Vivo Efficacy in a JAK2V617F-driven Murine Model of Myelofibrosis
| Parameter | Ruxolitinib | This compound (Projected) |
| Spleen Weight Reduction | Significant reduction in spleen size.[11] | Modest to no significant effect on spleen size expected, as splenomegaly in MF is primarily driven by JAK2 hyperactivity. |
| Reduction of Pro-inflammatory Cytokines | ||
| IL-6 | Significant reduction.[6] | Potential for reduction, as JAK3 is involved in some cytokine signaling pathways. |
| TNF-α | Significant reduction.[6] | Less direct effect expected compared to a JAK1/2 inhibitor. |
| Effect on Hematocrit | Dose-dependent decrease. | Minimal effect expected. |
| Effect on Platelet Count | Dose-dependent decrease. | Minimal effect expected. |
| Reduction in Bone Marrow Fibrosis | Modest improvement observed in some studies. | Unlikely to have a direct significant impact. |
| Effect on JAK2V617F Allele Burden | Does not substantially reduce the mutant allele burden.[11] | No effect expected. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate JAK inhibitors in myelofibrosis models.
In Vivo Murine Model of Myelofibrosis
A common approach involves a bone marrow transplantation model to induce a myelofibrosis-like phenotype in mice.
Caption: Workflow for preclinical drug comparison.
Protocol:
-
Model Induction: Donor mice expressing the JAK2V617F mutation are euthanized, and bone marrow is harvested. Recipient wild-type mice are lethally irradiated to ablate their native hematopoiesis.
-
Transplantation: A suspension of the JAK2V617F bone marrow cells is transplanted into the irradiated recipient mice via tail vein injection.
-
Disease Establishment: Mice are monitored for a period of 4-6 weeks to allow for the development of the myelofibrotic phenotype, characterized by elevated white blood cell counts, splenomegaly, and bone marrow fibrosis.
-
Treatment: Once the disease is established, mice are randomized into three treatment groups: Vehicle control, Ruxolitinib (e.g., 60-90 mg/kg, twice daily by oral gavage), and this compound (dose to be determined by pharmacokinetic and pharmacodynamic studies). Treatment is administered for a defined period, typically 4-8 weeks.
-
-
Complete Blood Counts (CBC): Blood is collected for analysis of red blood cells, white blood cells, platelets, and hematocrit.
-
Spleen and Liver Analysis: Spleens and livers are excised and weighed to assess organomegaly. Tissues are fixed for histological analysis.
-
Cytokine Analysis: Plasma is collected for the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using multiplex assays.
-
Bone Marrow Analysis: Femurs are collected for histological assessment of bone marrow cellularity and fibrosis (using reticulin staining).
-
Allele Burden: Quantitative PCR is performed on bone marrow or peripheral blood to determine the percentage of JAK2V617F mutant allele.
-
In Vitro Kinase Assays
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in assay buffer.
-
Inhibitor Preparation: Ruxolitinib and this compound are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curves.
Comparative Summary and Future Directions
This guide provides a framework for comparing the established preclinical profile of ruxolitinib with the projected profile of a novel covalent JAK3 inhibitor in myelofibrosis models.
Caption: Differential therapeutic approaches.
Ruxolitinib's broad inhibition of JAK1 and JAK2 directly targets the core drivers of myelofibrosis, resulting in significant reductions in spleen size and symptom burden. A selective covalent JAK3 inhibitor is not expected to have a major impact on these primary endpoints. However, its targeted action on the immune system could offer a complementary therapeutic strategy, potentially in combination with a JAK1/2 inhibitor, to address aspects of the disease related to lymphocyte-driven pathology or to mitigate certain immune-related adverse events.
Further preclinical studies are warranted to directly compare the in vivo effects of selective covalent JAK3 inhibitors with ruxolitinib in myelofibrosis models. Such studies would elucidate the specific contribution of JAK3 signaling to the pathophysiology of myelofibrosis and determine the therapeutic potential of its selective inhibition.
References
- 1. Ruxolitinib Treatment Reduces Myelofibrosis Symptoms, Spleen Size | Value-Based Cancer Care [valuebasedcancer.com]
- 2. researchgate.net [researchgate.net]
- 3. JAK inhibitors and myelofibrosis, Einstein and ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib, an oral JAK1 and JAK2 inhibitor, in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Pan-JAK vs. Selective JAK3 Covalent Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitors for autoimmune and inflammatory diseases has been significantly shaped by the development of Janus kinase (JAK) inhibitors. This guide provides an objective comparison of the efficacy of two major classes of these inhibitors: pan-JAK inhibitors and the more recent selective JAK3 covalent inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to equip researchers with a thorough understanding of their respective mechanisms and performance.
Mechanism of Action: A Tale of Two Strategies
Pan-JAK inhibitors, as their name suggests, act on multiple members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[1][2][3][4] These inhibitors typically function by competing with ATP for the catalytic binding site within the kinase domain of the JAK enzymes.[2] This broad-spectrum inhibition allows them to block the signaling of a wide array of cytokines involved in inflammatory and immune responses.[4][5] Tofacitinib is a well-known example of a pan-JAK inhibitor, although it exhibits some preferential inhibition for JAK1 and JAK3.[1][6][7]
In contrast, selective JAK3 covalent inhibitors represent a more targeted approach.[1][6] Their mechanism hinges on the presence of a unique cysteine residue (Cys-909) within the active site of JAK3, which is absent in other JAK family members.[1][6][8] These inhibitors are designed with an electrophilic "warhead" that forms a covalent bond with the thiol group of this cysteine, leading to irreversible or reversible covalent inhibition.[1][6][8] This high degree of specificity for JAK3 is intended to isolate the therapeutic effects on immune cells, where JAK3 is predominantly expressed, thereby potentially reducing off-target effects associated with broader JAK inhibition.[6]
Efficacy Comparison: In Vitro and In Vivo Evidence
The efficacy of both pan-JAK and selective JAK3 covalent inhibitors has been extensively evaluated in preclinical and clinical studies. While pan-JAK inhibitors have a longer clinical history, selective JAK3 inhibitors have demonstrated comparable or, in some contexts, superior preclinical efficacy with a potentially improved safety profile.
Biochemical and Cellular Assays
In vitro studies consistently highlight the high potency and selectivity of novel covalent JAK3 inhibitors. For instance, some tricyclic covalent inhibitors of JAK3 have shown IC50 values of less than 100 nM in cell-based assays and exhibit high selectivity against other kinases.[1] One study reported a selective JAK3 inhibitor, PF-06651600, which is highly effective at inhibiting signaling from cytokines that depend on both JAK1 and JAK3.[9]
Another study detailed novel covalent reversible JAK3 inhibitors with picomolar affinities and remarkable selectivity. These compounds were over 400-fold more selective for JAK3 compared to JAK1, JAK2, and TYK2.[10] In cellular assays, these selective inhibitors were able to abrogate γc cytokine signaling at lower concentrations than the pan-JAK inhibitor tofacitinib.[10]
| Inhibitor Class | Target(s) | Representative Compound(s) | Potency (IC50) | Selectivity | Reference(s) |
| Pan-JAK Inhibitor | JAK1, JAK2, JAK3, TYK2 | Tofacitinib | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM | Preferential for JAK1/JAK3 over JAK2. | [11] |
| Selective JAK3 Covalent Inhibitor | JAK3 (via Cys-909) | Compound 1 (Tricyclic) | < 100 nM (cell-based) | High selectivity against other kinases. | [1] |
| Selective JAK3 Covalent Inhibitor | JAK3 (via Cys-909) | Compounds 4 & 5 (Reversible) | JAK3: 127 pM & 154 pM, respectively | >400-fold selective for JAK3 over JAK1, JAK2, and TYK2. | [10] |
| Selective JAK3 Covalent Inhibitor | JAK3 (via Cys-909) | PF-06651600 | Potent inhibition of γc cytokine signaling | Sparing JAK1 function, selectively targets γc cytokine pathways. | [9] |
In Vivo Models of Autoimmune Disease
The therapeutic potential of these inhibitors has been further demonstrated in animal models of autoimmune diseases, such as rheumatoid arthritis. In a rat adjuvant-induced arthritis model, the selective JAK3 inhibitor PF-06651600 was shown to reduce disease pathology.[9] Similarly, another study using a covalent JAK3 inhibitor demonstrated that selective inhibition of JAK3 was sufficient to block the development of inflammation in a rat model of rheumatoid arthritis, while sparing hematopoiesis, a potential side effect of broader JAK2 inhibition.[12] Pan-JAK inhibitors like tofacitinib have also shown efficacy in reducing synovial inflammation and invasion in a mouse model of rheumatoid arthritis.[13]
| Study Type | Model | Inhibitor Type | Key Findings | Reference(s) |
| In Vivo Efficacy | Rat Adjuvant-Induced Arthritis | Selective JAK3 Inhibitor (PF-06651600) | Reduced disease pathology. | [9] |
| In Vivo Efficacy | Rat Model of Rheumatoid Arthritis | Selective JAK3 Covalent Inhibitor | Blocked inflammation development while sparing hematopoiesis. | [12] |
| In Vivo Efficacy | SCID-HuRAg Mouse Model (Rheumatoid Arthritis) | Pan-JAK Inhibitor (Tofacitinib) | Reduced serum levels of human IL-6 and IL-8, and reduced synovial inflammation and cartilage invasion. | [13] |
Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors' actions, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for comparing their efficacy.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 8. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reversible vs. Irreversible JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family, particularly JAK3, has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases. The development of small molecule inhibitors targeting JAK3 has led to two distinct mechanistic classes: reversible and irreversible inhibitors. This guide provides an objective comparison of these two classes, supported by experimental data, to aid researchers and drug development professionals in understanding their differential pharmacological profiles.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between reversible and irreversible JAK3 inhibitors lies in their mode of binding to the enzyme's ATP-binding pocket.
Reversible inhibitors , such as tofacitinib, form non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) with the amino acid residues in the ATP-binding site.[1] This interaction is transient, and the inhibitor can freely associate and dissociate from the enzyme.[1] The efficacy of reversible inhibitors is therefore dependent on maintaining a sufficient therapeutic concentration to ensure continuous target engagement.
Irreversible inhibitors , exemplified by ritlecitinib, form a stable, covalent bond with a specific amino acid residue within the ATP-binding pocket of JAK3.[2][3] This is often achieved by targeting a unique cysteine residue (Cys909) present in JAK3 but not in other JAK family members, which allows for high selectivity.[4][5] This covalent bond leads to a prolonged, and in some cases, permanent inactivation of the enzyme, a characteristic that can offer a longer duration of action independent of the inhibitor's plasma concentration.[6]
Quantitative Comparison of Performance
To provide a clear comparison, the following tables summarize key quantitative data for representative reversible (Tofacitinib) and irreversible (Ritlecitinib) JAK3 inhibitors.
| Inhibitor | Type | Target | Biochemical IC50 (nM) vs. JAK3 | Cellular IC50 (nM) for pSTAT Inhibition | Residence Time on JAK3 |
| Tofacitinib | Reversible | Pan-JAK (primarily JAK1/JAK3) | 1-20[7][8] | IL-2 dependent pSTAT5: 31-105[7] | Short (minutes)[4] |
| Ritlecitinib | Irreversible | JAK3/TEC family kinases | 9.8 - 33.1[5] | IL-2 dependent pSTAT5: 244[9] | Prolonged (hours to days)[6] |
Table 1: Head-to-Head Performance Metrics. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity or cellular signaling by 50%. Residence time refers to the duration the inhibitor remains bound to its target.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity for JAK3 vs. JAK1 | Selectivity for JAK3 vs. JAK2 |
| Tofacitinib | 112 | 20 | 1 | >5000 | ~112-fold | ~20-fold |
| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | >300-fold | >300-fold |
Table 2: Selectivity Profile against JAK Family Kinases. Data compiled from various sources.[5][7] Higher fold-selectivity indicates a greater preference for inhibiting JAK3 over other JAK family members.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of JAK3 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP at a concentration near the Km for the enzyme
-
Test inhibitors (reversible and irreversible)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer, JAK3 enzyme, and the test inhibitor.
-
For irreversible inhibitors, a pre-incubation period (e.g., 30-60 minutes) at room temperature is often included to allow for covalent bond formation.[1]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Phospho-STAT (pSTAT) Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)
-
Cell culture medium
-
Cytokine stimulant (e.g., IL-2, IL-15)
-
Test inhibitors
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against pSTAT5 (or other relevant pSTATs)
-
Flow cytometer
Protocol:
-
Isolate and culture the cells according to standard protocols.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of the cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Analyze the samples using a flow cytometer to quantify the levels of pSTAT5 in the cell population.
-
Determine the IC50 values by plotting the percentage of inhibition of pSTAT phosphorylation against the inhibitor concentration.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: Workflow for biochemical and cellular inhibitor assays.
Concluding Remarks
The choice between a reversible and an irreversible JAK3 inhibitor is a critical decision in drug development, with each class presenting a unique set of advantages and disadvantages.
Reversible inhibitors offer a more traditional pharmacological profile, where the therapeutic effect is directly related to the drug's concentration. This allows for a more straightforward dose-response relationship and potentially easier management of off-target effects. However, the need for sustained target engagement may require more frequent dosing.
Irreversible inhibitors , by virtue of their covalent binding mechanism, can provide a prolonged duration of action that is uncoupled from their pharmacokinetic profile. This could translate to less frequent dosing and potentially improved patient compliance. The high selectivity that can be achieved by targeting the unique Cys909 in JAK3 is a significant advantage, potentially leading to a better safety profile by minimizing off-target effects on other JAK family members.[5] However, the permanent nature of the inhibition raises considerations about potential long-term consequences and the inability to reverse the effect in case of adverse events.
Ultimately, the optimal choice will depend on the specific therapeutic indication, the desired pharmacological profile, and a thorough evaluation of the preclinical and clinical data. This guide provides a foundational comparison to inform these critical decisions in the pursuit of novel and effective therapies targeting JAK3.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 10. promega.de [promega.de]
A Head-to-Head Comparison of Covalent JAK3 Inhibitors for Researchers
The selective inhibition of Janus kinase 3 (JAK3) presents a promising therapeutic strategy for autoimmune diseases due to its restricted expression in lymphoid tissues. Covalent inhibitors, which form a permanent bond with a unique cysteine residue (Cys-909) in the JAK3 active site, offer a path to achieving high selectivity over other JAK family members. This guide provides a head-to-head comparison of different classes of covalent JAK3 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Overview of Covalent JAK3 Inhibitors
Covalent JAK3 inhibitors are designed to irreversibly bind to the thiol group of Cys-909, a residue not present in other JAK family members (JAK1, JAK2, TYK2).[1][2] This targeted approach aims to minimize off-target effects associated with pan-JAK inhibition.[2] Several chemical scaffolds have been explored, including tricyclic compounds, 2,4-disubstituted pyrimidines, and compounds with reversible covalent binding modes.
Comparative Performance of Covalent JAK3 Inhibitors
The following tables summarize the in vitro potency and selectivity of representative covalent JAK3 inhibitors from different chemical series.
Table 1: Biochemical Potency (IC50) of Covalent JAK3 Inhibitors Against JAK Family Kinases
| Compound ID | Scaffold | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Compound 3 | Tricyclic | <100 | >1000 | >1000 | >1000 | [1] |
| Compound 9 | 2,4-disubstituted pyrimidine | 4.9 | 896 | 1050 | >10000 | [3] |
| Compound 45 | 2,4-disubstituted pyrimidine | Potent (exact value not specified) | - | - | - | [3][4] |
| Compound 50 | 2,4-disubstituted pyrimidine | Potent (exact value not specified) | - | - | - | [3] |
| Compound 4 (Forster et al.) | Cyano-acrylamide | 0.127 | 50.8 | 343 | 457 | [5] |
| Compound 5 (Forster et al.) | Cyano-acrylamide | 0.154 | 61.6 | 262 | 893 | [5] |
| RB1 | 4-aminopiperidine-based | 40 | >5000 | >5000 | >5000 | [6] |
| Compound 1 (Principia) | Reversible Covalent | 0.5 | >5000 | >5000 | >5000 | [7] |
Note: IC50 values can vary between studies due to different assay conditions. Direct comparison should be made with caution.
Table 2: Cellular Activity of Covalent JAK3 Inhibitors
| Compound ID | Cell Line | Assay | Cellular IC50 (nM) | Reference |
| Compound 3 | Cell-based assays | Inhibition of JAK3 activity | <100 | [1] |
| Compound 9 | JAK3-dependent Ba/F3 cells | Anti-proliferative effect | 69 | [3] |
| Compound 1 (Principia) | Human PBMCs | IL-2 stimulated pSTAT5 | 206 | [7] |
| Compound 1 (Principia) | Ramos B cells | IL-4 stimulated pSTAT6 | 58 | [7] |
Signaling Pathway and Experimental Workflow
To understand the context of JAK3 inhibition, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating covalent inhibitors.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: A typical workflow for the evaluation of covalent JAK3 inhibitors.
Detailed Experimental Methodologies
Biochemical Kinase Assays
Biochemical assays are crucial for determining the potency (IC50) of inhibitors against the target kinase and for assessing selectivity against other kinases.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a kinase by 50%.
-
General Protocol:
-
Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, TYK2) are used.
-
The inhibitor is pre-incubated with the kinase for a defined period (e.g., 30 minutes to 2 hours) to allow for covalent bond formation.[1]
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like Caliper microfluidic mobility shift assays or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Assays for Target Engagement
Cellular assays confirm that the inhibitor can penetrate the cell membrane and engage with the target in a physiological context.
-
Objective: To measure the inhibition of JAK3-mediated signaling within a cell.
-
Example Protocol (IL-2 stimulated STAT5 phosphorylation in human PBMCs): [7]
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cells are pre-incubated with varying concentrations of the JAK3 inhibitor.
-
The cells are then stimulated with interleukin-2 (IL-2) to activate the JAK1/JAK3 signaling pathway.
-
After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
The levels of pSTAT5 are quantified using flow cytometry.
-
The IC50 is determined as the inhibitor concentration that reduces pSTAT5 levels by 50%.
-
Mass Spectrometry for Covalent Binding Confirmation
Mass spectrometry provides direct evidence of the covalent modification of JAK3 by the inhibitor.
-
Objective: To confirm that the inhibitor forms a covalent bond with the Cys-909 residue of JAK3.
-
-
Recombinant JAK3 kinase domain is incubated with an excess of the covalent inhibitor.
-
The protein-inhibitor complex is analyzed by electrospray ionization mass spectrometry (ESI-MS) to detect the mass shift corresponding to the addition of the inhibitor's molecular weight.
-
To identify the specific site of modification, the complex is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing the Cys-909 residue and confirm its modification by the inhibitor.
-
Conclusion
The development of covalent JAK3 inhibitors has yielded highly potent and selective molecules that are valuable tools for dissecting JAK3-specific biology and hold therapeutic potential. While tricyclic and pyrimidine-based irreversible inhibitors have demonstrated excellent potency, newer cyano-acrylamide-based reversible covalent inhibitors offer a unique profile with picomolar affinities and exceptional kinome-wide selectivity.[5] The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired duration of target engagement. The experimental protocols outlined provide a framework for the rigorous evaluation of these and future covalent JAK3 inhibitors.
References
- 1. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3)...: Ingenta Connect [ingentaconnect.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
Validating the In Vivo Efficacy of Selective JAK3 Covalent Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy of selective JAK3 covalent inhibitors against other Janus kinase (JAK) inhibitor alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for robust preclinical evaluation, and visualizes critical biological pathways and experimental workflows.
Introduction to JAK3 Covalent Inhibition
Janus kinase 3 (JAK3) is a tyrosine kinase predominantly expressed in hematopoietic cells and is crucial for signaling pathways of several cytokines that utilize the common gamma chain (γc).[1] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, with the potential for a more favorable safety profile compared to broader-spectrum JAK inhibitors.[2][3]
A key strategy to achieve high selectivity for JAK3 has been the development of covalent inhibitors that target a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[4][5] This residue is not present in other JAK family members (JAK1, JAK2, TYK2), allowing for the design of highly specific irreversible or reversible covalent inhibitors.[4] This guide will focus on the in vivo validation of these selective covalent inhibitors, using "JAK3 covalent inhibitor-1" as a representative compound, and compare their performance with other JAK inhibitors in relevant preclinical models of autoimmune disease.
Comparative Efficacy Data
The following tables summarize the biochemical potency and in vivo efficacy of a representative selective JAK3 covalent inhibitor and other alternative JAK inhibitors in preclinical models of rheumatoid arthritis.
Table 1: Biochemical Potency and Selectivity of JAK Inhibitors
| Compound Name/Class | Type | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity for JAK3 |
| This compound (Compound 1) | Reversible Covalent | 0.5 ± 0.3 | >5000 | >5000 | >5000 | >10,000-fold vs other JAKs |
| Ritlecitinib (PF-06651600) | Irreversible Covalent | Potent (specific value not provided) | Highly Selective for JAK3 | Highly Selective for JAK3 | Highly Selective for JAK3 | High selectivity for JAK3 over other JAKs |
| Z583 | Irreversible Covalent | 10.84 | >10,000 | >10,000 | >10,000 | >920-fold vs other JAKs |
| RB1 | Covalent | 40 | >5000 | >5000 | >5000 | >125-fold vs other JAKs |
| Tofacitinib | Reversible, Non-covalent | 1 | 112 | 20 | - | Pan-JAK inhibitor |
| Upadacitinib | Reversible, Non-covalent | >100-fold selective for JAK1 | ~1 | ~60-fold selective for JAK1 | - | Selective JAK1 inhibitor |
| Filgotinib | Reversible, Non-covalent | 810 | 10 | 28 | 116 | Selective JAK1 inhibitor |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from multiple sources and assay conditions may vary.
Table 2: In Vivo Efficacy in Rodent Models of Rheumatoid Arthritis
| Compound Name | Animal Model | Dose and Administration | Key Efficacy Findings |
| Z583 | Mouse Collagen-Induced Arthritis (CIA) | 3 mg/kg, oral | Significantly blocked the development of inflammatory response and spared hematopoietic function.[1] |
| RB1 | Mouse Collagen-Induced Arthritis (CIA) | Not specified | Significantly improved joint pathology.[6] |
| Ritlecitinib (PF-06651600) | Rat Adjuvant-Induced Arthritis (AIA) & Mouse EAE | Not specified | Reduced disease pathology in both models.[7] |
| Tofacitinib | Mouse Collagen-Induced Arthritis (CIA) | 30 mg/kg/day | Prevented the increase in paw thickness and reduced synovial vessel density.[2] |
| Upadacitinib | Rat Adjuvant-Induced Arthritis (AIA) | 3 and 10 mg/kg | Suppressed paw swelling and bone destruction in a dose-dependent manner.[8] |
| Filgotinib | Mouse IL-23-induced Psoriatic Arthritis | 30 mg/kg, oral, BID | Partially reversed the impact of IL-23 on gene expression in phalanges and colon.[9] |
Signaling Pathways and Experimental Workflows
Visual representations of the JAK3 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy are provided below.
References
- 1. Collagen-induced arthritis (CIA) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Safety Landscape of JAK Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the burgeoning class of Janus kinase (JAK) inhibitors offers significant therapeutic promise. However, understanding the nuances of their safety profiles is paramount for informed decision-making in drug development and clinical application. This guide provides an objective comparison of the safety profiles of selective versus pan-JAK inhibitors, supported by experimental data, detailed methodologies, and mechanistic insights.
The JAK-STAT Signaling Pathway: A Brief Overview
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, hormones, and growth factors.[1][2] This pathway plays a pivotal role in regulating immune responses, inflammation, and hematopoiesis. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors and, upon ligand binding, phosphorylate each other and the receptor, creating docking sites for STAT proteins. The subsequent phosphorylation and dimerization of STATs lead to their translocation to the nucleus, where they modulate gene transcription.[1][2][3]
The differing roles of each JAK isoform are central to understanding the safety profiles of their inhibitors. JAK1 is broadly involved in inflammatory processes. JAK2 plays a crucial role in hematopoiesis, mediating signals for erythropoietin and thrombopoietin. JAK3 is primarily associated with lymphocyte function and immune responses. TYK2 is also involved in immune signaling.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway.
Pan-JAK vs. Selective JAK Inhibitors: A Mechanistic Divide
The first generation of JAK inhibitors, such as tofacitinib and baricitinib, are classified as pan-JAK or non-selective inhibitors, as they target multiple JAK isoforms.[4] Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2, while baricitinib preferentially inhibits JAK1 and JAK2.[5][6] The broader inhibition profile of these agents can lead to a wider range of biological effects, which may contribute to both their efficacy and their adverse event profile.
In contrast, second-generation JAK inhibitors were developed with the aim of improved safety through greater selectivity for specific JAK isoforms.[7] For instance, upadacitinib and filgotinib are considered selective JAK1 inhibitors.[1][8] The rationale behind this selectivity is to primarily target the pro-inflammatory signaling mediated by JAK1 while minimizing the inhibition of other JAKs, potentially reducing the risk of certain adverse events.[9]
Comparative Safety Profiles: A Data-Driven Analysis
Clinical trial data and real-world evidence have highlighted key differences in the safety profiles of pan-JAK and selective JAK inhibitors. The following tables summarize the incidence of key adverse events of special interest (AESI) from notable clinical trials.
Infections
A common concern with all JAK inhibitors is an increased risk of infections due to their immunomodulatory effects.[10]
Table 1: Incidence Rates of Serious Infections and Herpes Zoster in Key Clinical Trials
| Drug (Class) | Trial | Patient Population | Incidence Rate (Events per 100 patient-years) |
| Tofacitinib (Pan-JAK) | ORAL Surveillance | RA patients ≥50 years with ≥1 CV risk factor | Serious Infections: 3.4 (5 mg BID), 3.4 (10 mg BID) vs. 2.5 (TNF inhibitor)[2] |
| Herpes Zoster: Higher incidence with tofacitinib vs. TNF inhibitors[10] | |||
| Baricitinib (Pan-JAK) | Network Meta-analysis | RA patients | Highest risk of herpes zoster among compared JAK inhibitors[3] |
| Upadacitinib (Selective JAK1) | SELECT-COMPARE | MTX-inadequate response RA | Serious Infections: 1.8 vs. 1.5 (adalimumab)[11] |
| Herpes Zoster: 0.8 vs. 0.3 (adalimumab)[11] | |||
| Filgotinib (Selective JAK1) | FINCH 1 | MTX-inadequate response RA | Serious Infections: Numerically lower incidence compared to other JAK inhibitors in some analyses[12] |
| Herpes Zoster: Numerically lower frequency compared to other JAK inhibitors in some analyses[12] |
Note: Direct head-to-head comparisons are limited, and cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.
Cardiovascular Events and Malignancy
The ORAL Surveillance study, a post-marketing safety trial of tofacitinib, raised significant concerns regarding major adverse cardiovascular events (MACE) and malignancies.[2][13] The study found a higher incidence of MACE and cancers in patients treated with tofacitinib compared to those receiving a TNF inhibitor.[2] This has led to regulatory warnings and a re-evaluation of the risk-benefit profile of JAK inhibitors, particularly in high-risk populations.
Table 2: Incidence of MACE and Malignancies in the ORAL Surveillance Study
| Outcome | Tofacitinib (5 mg or 10 mg BID) | TNF Inhibitor | Hazard Ratio (95% CI) |
| MACE | 3.4% | 2.5% | 1.33 |
| Cancers (excluding NMSC) | 4.2% | 2.9% | Not met non-inferiority |
Source: The Content Rheum[2]
While the findings from ORAL Surveillance were specific to tofacitinib, regulatory agencies have extended these warnings to the entire class of JAK inhibitors used for inflammatory conditions.[2] However, some evidence suggests that selective JAK1 inhibitors might have a different cardiovascular and malignancy risk profile, though more long-term, direct comparative data are needed.[12]
Thromboembolic Events
Venous thromboembolism (VTE) is another serious adverse event associated with JAK inhibitors.
Table 3: Comparative Risk of Venous Thromboembolism
| Comparison | Finding |
| JAK inhibitors vs. TNF antagonists | A meta-analysis found a slightly higher risk of VTE with JAK inhibitors (pooled HR, 1.26)[7] |
| Selective vs. Pan-JAK inhibitors | Some data suggest that the risk may differ between inhibitors, but more research is needed to establish a clear distinction. |
Other Adverse Events
Other notable adverse events include gastrointestinal perforations and laboratory abnormalities such as changes in lipid profiles, creatine phosphokinase (CPK) levels, and hematological parameters. The risk of these events can also vary between different JAK inhibitors.
Experimental Protocols: A Look at Key Methodologies
The following are summaries of the methodologies for key clinical trials that have provided significant data on the safety of JAK inhibitors.
ORAL Surveillance Study (Tofacitinib)
-
Study Design: A randomized, open-label, non-inferiority, post-authorization safety trial.[2][13]
-
Patient Population: Patients with active rheumatoid arthritis (RA) aged 50 years or older with at least one additional cardiovascular risk factor.[2]
-
Intervention: Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily) or a TNF inhibitor.[2]
-
Primary Endpoints: Major adverse cardiovascular events (MACE) and cancers (excluding non-melanoma skin cancer).[2]
-
Follow-up: Median follow-up of four years.[2]
SELECT-COMPARE (Upadacitinib)
-
Study Design: A phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.[14]
-
Patient Population: Patients with moderately to severely active RA who had an inadequate response to methotrexate.
-
Intervention: Patients were randomized to receive upadacitinib (15 mg once daily), placebo, or adalimumab (40 mg every other week), all on a background of methotrexate.[15]
-
Key Safety Assessments: Monitoring of adverse events, including serious infections, herpes zoster, MACE, VTE, and laboratory parameters.[4]
FINCH 1 (Filgotinib)
-
Study Design: A phase 3, randomized, double-blind, placebo- and active-controlled, multicenter study.[16]
-
Patient Population: Adults with moderately to severely active RA who had an inadequate response to methotrexate.[16]
-
Intervention: Patients were randomized to receive filgotinib (100 mg or 200 mg once daily), adalimumab (40 mg every two weeks), or placebo, all in combination with methotrexate.[6]
-
Key Safety Assessments: Evaluation of treatment-emergent adverse events, with a focus on infections, cardiovascular events, and malignancies.[17]
Figure 2: General workflow of a randomized controlled trial for JAK inhibitors.
Conclusion
The development of selective JAK inhibitors represents a significant advancement in the quest for more targeted and safer immunomodulatory therapies. While pan-JAK inhibitors have demonstrated considerable efficacy, their broader mechanism of action is associated with a wider range of adverse events, as highlighted by the ORAL Surveillance study.
Emerging data suggests that selective JAK1 inhibitors may offer an improved safety profile with respect to certain adverse events, such as herpes zoster and potentially VTE, although long-term comparative data are still needed to definitively establish their superiority in terms of cardiovascular and malignancy risk. For researchers and drug development professionals, a deep understanding of the mechanistic differences and a thorough evaluation of the evolving clinical data are essential for the continued development and optimal positioning of these important therapeutic agents. Future head-to-head comparative trials will be crucial in further elucidating the relative safety of these two classes of JAK inhibitors.
References
- 1. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or Peficitinib? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 3. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rmdopen.bmj.com [rmdopen.bmj.com]
- 5. Safety of oral JAK inhibitors in treating alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Filgotinib for Patients with Rheumatoid Arthritis with Inadequate Response to Methotrexate: FINCH1 Primary Outcome Results - ACR Meeting Abstracts [acrabstracts.org]
- 7. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 12. Incidence of Major Adverse Cardiovascular Events in Patients With Rheumatoid Arthritis Treated With JAK Inhibitors Compared With Biologic Disease-Modifying Antirheumatic Drugs: Data From an International Collaboration of Registries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. hcplive.com [hcplive.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. gilead.com [gilead.com]
Differentiating JAK3 Inhibition from Pan-JAK Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeting specific Janus kinase (JAK) family members versus broad-spectrum pan-JAK inhibition is critical for the development of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides an objective comparison of selective JAK3 inhibition and pan-JAK inhibition, supported by experimental data, detailed protocols, and visual pathway diagrams.
Introduction to JAK-STAT Signaling and Inhibition Strategies
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, inflammation, and hematopoiesis. The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors and, upon cytokine binding, phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.
Given the central role of the JAK-STAT pathway in various autoimmune and inflammatory diseases, JAK inhibitors have emerged as a significant class of therapeutics. First-generation JAK inhibitors, often referred to as pan-JAK inhibitors, target multiple JAK isoforms. While effective, this broad inhibition can lead to off-target effects. This has driven the development of second-generation, more selective JAK inhibitors, such as those specifically targeting JAK3, with the aim of achieving a better-defined therapeutic window and an improved safety profile.
Mechanism of Action and Signaling Pathway Differentiation
Pan-JAK inhibitors, such as tofacitinib, inhibit multiple JAK family members, thereby blocking the signaling of a wide array of cytokines. In contrast, selective JAK3 inhibitors are designed to predominantly block the function of JAK3. JAK3 is primarily expressed in hematopoietic cells and uniquely associates with the common gamma chain (γc) of several cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are critical for lymphocyte development, proliferation, and function.
A key functional differentiation of selective JAK3 inhibition is the sparing of JAK1-dependent signaling pathways that are not reliant on the γc receptor. For instance, the anti-inflammatory cytokine IL-10 signals through a JAK1/TYK2 complex. By selectively inhibiting JAK3, the immunosuppressive effects mediated by γc cytokines can be achieved while potentially preserving the beneficial anti-inflammatory responses mediated by cytokines like IL-10.
Below are diagrams illustrating the differential impact of pan-JAK versus selective JAK3 inhibition on cytokine signaling pathways.
Preclinical Efficacy: In Vitro and In Vivo Data
Kinase Selectivity Profile
The selectivity of JAK inhibitors is a key determinant of their biological effects. This is often quantified by the half-maximal inhibitory concentration (IC50) against each JAK isoform. A higher IC50 value indicates lower potency. The table below summarizes the IC50 values for representative pan-JAK and selective JAK3 inhibitors.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | Pan-JAK | 1-112 | 20-134 | 1-2 | 340-416 |
| Baricitinib | Pan-JAK (JAK1/2 preferential) | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | Pan-JAK (JAK1/2 preferential) | 3.3 | 2.8 | 428 | 19 |
| PF-06651600 (Ritlecitinib) | Selective JAK3 | >10,000 | >10,000 | 33.1 | >10,000 |
| Decernotinib | Selective JAK3 | 278 | 560 | 2.5 | 1750 |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Assays: T Helper Cell Differentiation
Selective JAK3 inhibition has been shown to effectively suppress the differentiation of pro-inflammatory T helper (Th) 1 and Th17 cells, which are key drivers in many autoimmune diseases. In contrast, pan-JAK inhibitors can have broader effects on various immune cell populations. For example, PF-06651600 has been demonstrated to inhibit Th1 and Th17 cell differentiation in vitro.[1][2][3][4]
In Vivo Models: Adjuvant-Induced Arthritis
In rodent models of rheumatoid arthritis, such as adjuvant-induced arthritis (AIA) in rats, both pan-JAK and selective JAK3 inhibitors have demonstrated efficacy in reducing disease pathology.[1][3][4] For instance, PF-06651600 has been shown to reduce disease pathology in the rat AIA model.[1][3][4] This indicates that targeting the JAK3 pathway is sufficient to achieve therapeutic effects in this model of inflammatory arthritis.
Clinical Data Comparison
Direct head-to-head clinical trials comparing a selective JAK3 inhibitor with a pan-JAK inhibitor for the same indication are limited. Therefore, this section presents a summary of clinical trial data for a representative selective JAK3 inhibitor (ritlecitinib, PF-06651600) and a well-established pan-JAK inhibitor (tofacitinib). It is important to note that these are not from direct comparative trials and the primary indications and patient populations may differ.
Efficacy Data
| Drug (Indication) | Trial | Primary Endpoint | Result |
| Ritlecitinib (Alopecia Areata) | ALLEGRO Phase 2b/3 | SALT Score ≤20 at Week 24 | Significantly higher proportions of patients treated with ritlecitinib achieved a SALT score ≤20 compared to placebo. |
| Tofacitinib (Rheumatoid Arthritis) | ORAL Solo | ACR20 Response at Month 3 | 59.8% of patients on tofacitinib 5 mg twice daily achieved ACR20 response versus 26.7% on placebo. |
Safety Data
| Drug | Common Adverse Events | Serious Adverse Events of Interest |
| Ritlecitinib | Headache, nasopharyngitis, upper respiratory tract infection. | Data from alopecia areata trials suggest a generally well-tolerated profile. |
| Tofacitinib | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis. | Increased risk of serious infections, herpes zoster, malignancies, and major adverse cardiovascular events (MACE) compared to TNF inhibitors in certain patient populations. |
Experimental Protocols
In Vitro Kinase Selectivity Assay
Objective: To determine the IC50 values of a test compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate (e.g., a STAT-derived peptide) are prepared in assay buffer.
-
Compound Dilution: The test compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of the test compound in a microplate. A control reaction without the inhibitor is also included.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA, HTRF).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
T Helper (Th1/Th17) Cell Differentiation Assay
Objective: To assess the effect of JAK inhibitors on the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
Methodology:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Th1 Differentiation: Cells are cultured with IL-12 and anti-IL-4 antibody.
-
Th17 Differentiation: Cells are cultured with IL-6, TGF-β, anti-IL-4, and anti-IFN-γ antibodies.
-
-
Inhibitor Treatment: The test compounds (selective JAK3 inhibitor and pan-JAK inhibitor) are added to the cultures at various concentrations.
-
Analysis: After several days of culture, the differentiation of T cells is assessed by:
-
Intracellular Cytokine Staining: Cells are stimulated and then stained for intracellular IFN-γ (for Th1) and IL-17 (for Th17) and analyzed by flow cytometry.
-
ELISA: The concentration of IFN-γ and IL-17 in the culture supernatants is measured by ELISA.
-
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the in vivo efficacy of JAK inhibitors in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail or in a hind paw.
-
Drug Administration: Treatment with the test compounds (selective JAK3 inhibitor or pan-JAK inhibitor) or vehicle is initiated either prophylactically (at the time of induction) or therapeutically (after the onset of clinical signs of arthritis). The compounds are typically administered orally once or twice daily.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs (e.g., paw swelling, erythema, and joint stiffness) and measuring paw volume using a plethysmometer. Body weight is also monitored.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
The functional differentiation between selective JAK3 inhibition and pan-JAK inhibition presents a compelling rationale for the development of targeted therapies. Selective JAK3 inhibitors offer the potential to achieve potent immunosuppression by targeting key lymphocyte signaling pathways while sparing other JAK-mediated functions, which may translate to an improved safety profile. Preclinical data robustly supports this differentiation, demonstrating that selective JAK3 inhibition is sufficient for efficacy in models of autoimmune disease. While direct comparative clinical data is still emerging, the available evidence underscores the importance of selectivity in the design of next-generation JAK inhibitors. For drug development professionals, a deep understanding of these functional differences is paramount for identifying and advancing novel therapeutic candidates with the potential for enhanced clinical benefit.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of JAK3 Covalent Inhibitor-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds like JAK3 covalent inhibitor-1 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this selective Janus kinase 3 (JAK3) inhibitor, grounded in established safety protocols for hazardous chemical waste.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is provided below. This information is crucial for accurate labeling and documentation when preparing the compound for disposal.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇FN₆O₂S | [1] |
| Molecular Weight | 448.5 g/mol | [1] |
| IUPAC Name | N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide | [1] |
| CAS Number | 2300106-50-5 | |
| Biological Activity | Potent and selective covalent inhibitor of JAK3 with an IC₅₀ of 11 nM.[2] | |
| Known Hazards | The toxicological properties have not been thoroughly investigated.[3] May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation.[3] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal
As this compound is a potent, biologically active compound, it must be treated as hazardous chemical waste. The following protocol provides step-by-step guidance for its proper disposal.
Objective: To safely collect, contain, and dispose of this compound and associated contaminated materials in accordance with general laboratory safety and hazardous waste regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Primary hazardous waste container (sealable, leak-proof, chemically compatible).
-
Secondary containment (e.g., a larger plastic tub or bin).
-
Hazardous waste labels.
-
Waste logbook.
-
Designated hazardous waste accumulation area.
Methodology:
Step 1: Risk Assessment and Preparation 1.1. Review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines. 1.2. Given that the toxicological properties of this compound are not fully known, treat it with a high degree of caution.[3] 1.3. Don appropriate PPE before handling the inhibitor or any contaminated materials.
Step 2: Segregation of Waste 2.1. Do not mix this compound waste with non-hazardous or general laboratory trash. 2.2. Segregate the waste into three categories:
- Pure Compound (Solid): Unused or expired solid this compound.
- Solutions (Liquid): Solutions containing dissolved this compound (e.g., in DMSO).
- Contaminated Labware (Solid): Items such as pipette tips, tubes, vials, and gloves that have come into direct contact with the compound.
Step 3: Containment and Labeling 3.1. For Pure Compound and Contaminated Labware:
- Place the material in a primary, sealable, and clearly labeled container. Ensure the container is appropriate for solid waste.
- The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". 3.2. For Liquid Solutions:
- Collect all liquid waste containing the inhibitor in a designated, leak-proof, and shatter-resistant container with a screw cap.
- The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., "in DMSO"). 3.3. All waste containers should be kept closed except when adding waste.
Step 4: Storage and Documentation 4.1. Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic. 4.2. Use secondary containment to prevent spills. 4.3. Maintain a detailed log for each waste container, recording the contents, concentration (if applicable), and the date the waste was first added.
Step 5: Final Disposal 5.1. Never dispose of this compound down the drain or in the regular trash.[4] 5.2. Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste. 5.3. Follow their specific procedures for waste handover. Chemical waste generators are responsible for ensuring the waste is correctly classified and handled according to local, regional, and national regulations.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling JAK3 covalent inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JAK3 covalent inhibitor-1. The following procedures are designed to ensure a safe laboratory environment and are based on best practices for handling potent, targeted covalent inhibitors.
Compound Data Overview
This compound is a highly potent and selective agent intended for research use only. Its mechanism involves forming a permanent covalent bond with a specific cysteine residue (Cys909) in the ATP-binding site of the Janus kinase 3 (JAK3) enzyme. This irreversible action necessitates careful handling to avoid unintended exposure.
| Property | Value | Reference |
| Target | Janus kinase 3 (JAK3) | [1][2] |
| IC₅₀ | 11 nM | [1][2] |
| Selectivity | 246-fold selectivity vs other JAKs | [1][2] |
| CAS Number | 2300106-50-5 | [2] |
Personal Protective Equipment (PPE)
Given the compound's high potency and covalent mode of action, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra barrier in case of a tear or splash. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat. Consider a disposable gown for weighing and solution preparation. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required, especially when handling the powder form outside of a certified chemical fume hood. Consult your institution's Environmental Health and Safety (EHS) office. | Prevents inhalation of the compound, which could lead to systemic exposure. |
Operational Plans: Handling and Experimental Protocols
Adherence to these step-by-step procedures is critical for minimizing exposure risk and ensuring experimental integrity.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log : Record the arrival date and quantity in your chemical inventory.
-
Store : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C or -80°C.[2]
Stock Solution Preparation (Example Protocol)
This protocol outlines the preparation of a 10 mM stock solution. All steps must be performed in a certified chemical fume hood.
-
Pre-calculation : Determine the required mass of this compound and the volume of solvent (e.g., DMSO) needed.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Weighing : Carefully weigh the required amount of the powdered inhibitor onto weighing paper using an analytical balance. Use caution to avoid creating airborne dust.
-
Transfer : Transfer the powder to an appropriately sized vial.
-
Solubilization : Add the calculated volume of solvent to the vial.
-
Mixing : Cap the vial securely and vortex or sonicate until the solid is completely dissolved.[2]
-
Labeling : Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage : Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Proper disposal of covalent inhibitors and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be considered hazardous chemical waste.
-
Collection : Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Inactivation (Optional) : For bulk liquid waste, consult your institution's EHS office about chemical inactivation procedures. Strong nucleophiles or oxidizing agents may be used to break down the compound, but this must be done under controlled conditions.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in regular trash.
JAK3 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by cytokine binding and mediated by JAK3. This pathway is crucial for the differentiation and proliferation of various hematopoietic cells.[3] Covalent inhibition of JAK3 blocks the phosphorylation of STAT proteins, thereby interrupting the downstream gene transcription.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
